molecular formula C35H44O9 B15591849 9-Deacetyltaxinine E

9-Deacetyltaxinine E

Cat. No.: B15591849
M. Wt: 608.7 g/mol
InChI Key: MNKBCBWUAFDXSP-UHFFFAOYSA-N
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Description

9-Deacetyltaxinine E is a useful research compound. Its molecular formula is C35H44O9 and its molecular weight is 608.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBCBWUAFDXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Architecture of 9-Deacetyltaxinine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of 9-Deacetyltaxinine E, a taxoid natural product isolated from the seeds of the Chinese yew, Taxus mairei. This document details the experimental protocols and spectroscopic data integral to its structural determination, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for its prominent member, the anticancer drug Paclitaxel (Taxol®). The accurate determination of the chemical structure of novel taxoids is paramount for understanding their biosynthetic pathways, structure-activity relationships, and potential therapeutic applications. The elucidation of this compound's structure involved a meticulous process of isolation followed by a suite of advanced spectroscopic techniques. A pivotal study in the characterization of this molecule was the structural revision of a compound previously identified as 10-deacetyltaxinine to what is now correctly known as 9-deacetyltaxinine.[1] This guide synthesizes the available data to present a clear and detailed account of this process.

Isolation Protocol

The isolation of this compound from its natural source is a multi-step process requiring careful extraction and chromatographic separation. The general workflow for isolating taxoids from Taxus mairei seeds is outlined below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification A Dried Seeds of Taxus mairei B Methanolic Extraction A->B C Crude Methanol Extract B->C Concentration D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Preparative HPLC E->F G Pure this compound F->G structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Structural Analysis MS HR-FABMS (Molecular Formula) Fragments Identification of Key Structural Fragments MS->Fragments NMR_1D 1H & 13C NMR (Functional Groups, Carbon/Proton Count) NMR_1D->Fragments NMR_2D HMQC, HMBC, NOESY (Connectivity & Stereochemistry) NMR_2D->Fragments Assembly Assembly of the Taxane Core and Side Chains Fragments->Assembly HMBC Correlations Stereochem Determination of Relative Stereochemistry Assembly->Stereochem NOESY Correlations Final_Structure Final Structure of This compound Stereochem->Final_Structure

References

9-Deacetyltaxinine E: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a taxoid, a class of naturally occurring diterpenoids, first identified in the seeds of the Chinese yew, Taxus mairei. Its discovery is significant within the broader context of taxane (B156437) research, a field that has produced potent anti-cancer agents such as Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, based on available scientific literature. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Revision

The identification of this compound was the result of a structural revision of a compound previously reported as 10-deacetyltaxinine, also isolated from the seeds of Taxus mairei. Through detailed spectral analysis, it was determined that the correct structure was, in fact, 2α,9α-diacetoxy-10β-hydroxy-5α-cinnamoyloxytaxa-4(20),11-dien-13-one, which was then named 9-deacetyltaxinine. This finding underscores the complexity of taxoid chemistry and the importance of rigorous spectroscopic analysis for accurate structure determination.

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is not fully available in the public domain, this section outlines a generalized methodology based on established procedures for the isolation of taxoids from Taxus species.

General Isolation and Purification of Taxoids from Taxus mairei Seeds
  • Extraction:

    • The air-dried and powdered seeds of Taxus mairei are subjected to extraction with methanol (B129727) at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The resulting fractions are subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Column Chromatography: The fractions are typically first separated on a silica gel column using a gradient elution system, for example, a mixture of n-hexane and acetone (B3395972) with increasing acetone concentration.

    • Sephadex LH-20 Column Chromatography: Further purification is often achieved using a Sephadex LH-20 column with a solvent system like methanol or a chloroform-methanol mixture.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is carried out using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Compound Identification:

    • The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

Data Presentation

Due to the limited availability of the full research articles, a complete quantitative data table for this compound cannot be provided. However, the following tables represent the types of data that would be generated during its characterization.

Table 1: Spectroscopic Data for this compound (Hypothetical Data)

Technique Observed Data
¹H NMR (CDCl₃) Specific chemical shifts (δ) and coupling constants (J) would be listed here.
¹³C NMR (CDCl₃) Specific chemical shifts (δ) for each carbon atom would be listed here.
HR-FABMS The measured high-resolution mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ or [M+Na]⁺) would be presented here, allowing for the determination of the molecular formula.

Table 2: Cytotoxicity Data of Structurally Similar Taxoids from Taxus mairei (Illustrative)

While specific data for this compound is not available, other taxoids isolated from Taxus mairei have demonstrated cytotoxic activity. The following is an illustrative table of such data.

Compound Cell Line IC₅₀ (µM)
Taxumairone AHuman Colon CarcinomaSpecific value would be here[1]
Taxoid XHuman Breast Cancer (MCF-7)Specific value would be here
Taxoid YHuman Lung Cancer (A549)Specific value would be here

Mandatory Visualization

Experimental Workflow for the Isolation of this compound

experimental_workflow start Taxus mairei Seeds extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Structural Elucidation (NMR, MS) pure_compound->spectroscopy

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Biological Activity: A Hypothetical Signaling Pathway

Given that many taxoids exhibit anti-cancer properties by targeting microtubules, a hypothetical signaling pathway for this compound's potential cytotoxic effects is presented below. It is important to note that this is a generalized pathway for taxane-like compounds and has not been experimentally validated for this compound.

signaling_pathway compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothetical mechanism of action for this compound-induced cytotoxicity.

Conclusion

This compound represents one of the many complex taxoids isolated from the Taxus genus. While its discovery and structural elucidation have been reported, a significant portion of the detailed experimental data, including a specific isolation protocol and comprehensive spectroscopic and biological activity data, remains to be fully disclosed in the public scientific literature. The generalized protocols and hypothetical pathways presented here are based on the established knowledge of taxane chemistry and biology and are intended to provide a framework for future research into this and other related natural products. Further investigation is warranted to fully characterize the chemical properties and pharmacological potential of this compound.

References

Unveiling the Natural Reserves of 9-Deacetyltaxinine E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the natural sources of 9-Deacetyltaxinine E, a significant taxoid compound of interest to researchers, scientists, and drug development professionals. This document provides an in-depth overview of the primary plant sources, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its biosynthetic origins.

Primary Natural Sources of this compound

This compound has been identified as a natural constituent of various species within the Taxus (yew) genus. The principal sources that have been documented in scientific literature are:

  • Taxus canadensis : The needles of the Canadian yew have been reported to contain this compound.

  • Taxus mairei : The seeds of the Chinese yew are another notable source of this compound. Research has led to the successful isolation and characterization of this compound from this plant material.[1]

  • Taxus × media : The seeds of this hybrid yew species have also been found to contain this compound.

While other Taxus species are rich sources of a diverse array of taxoids, the presence and concentration of this compound can vary significantly between species and even different tissues of the same plant.

Quantitative Analysis of this compound

Precise quantitative data for the yield of this compound from its natural sources remains limited in publicly available literature. The concentration of taxoids in Taxus species is known to be influenced by genetic factors, geographical location, and environmental conditions. Further targeted quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are required to establish a comprehensive profile of this compound content across different Taxus species and tissues.

The following table summarizes the identified natural sources and the qualitative presence of this compound.

Plant SpeciesPlant PartPresence of this compound
Taxus canadensisNeedlesIdentified
Taxus maireiSeedsIdentified and Isolated[1]
Taxus × mediaSeedsIdentified

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of taxoids from Taxus species.

Extraction from Taxus mairei Seeds

A detailed protocol for the isolation of a new taxoid from the seeds of Taxus mairei, which also led to the structural revision of a related compound to 9-deacetyltaxinine, has been described.[1] The general steps are as follows:

  • Grinding and Extraction: The air-dried and powdered seeds of Taxus mairei are extracted exhaustively with methanol (B129727) at room temperature.

  • Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned between different solvents of varying polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility.

  • Column Chromatography: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel.

  • Gradient Elution: A gradient elution system, for example, using a mixture of chloroform and acetone (B3395972) with increasing polarity, is employed to separate the different taxoids.

  • Further Purification: Fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Workflow for Taxoid Isolation

Extraction_Workflow Start Powdered Taxus Seeds Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Purification Preparative TLC/HPLC ColumnChromatography->Purification End Pure this compound Purification->End

Caption: Generalized workflow for the extraction and purification of this compound.

Biosynthetic Pathway

The biosynthesis of taxoids, including this compound, is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the basic taxane (B156437) skeleton. This is followed by a series of intricate enzymatic reactions, including hydroxylations, acetylations, and other modifications, catalyzed by cytochrome P450 monooxygenases and various transferases.

While the complete biosynthetic pathway leading specifically to this compound has not been fully elucidated, it is understood to diverge from the central taxoid pathway that produces well-known compounds like paclitaxel. The formation of the taxinine (B26179) subgroup of taxoids likely involves a distinct series of enzymatic modifications of the taxane core.

Hypothesized Biosynthetic Relationship

Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene (Taxane Skeleton) GGPP->Taxadiene Taxadiene Synthase Intermediate Hydroxylated/Acylated Intermediates Taxadiene->Intermediate P450s, Acyltransferases Taxinine_Core Taxinine Core Structure Intermediate->Taxinine_Core Specific Enzymatic Steps Deacetyltaxinine_E This compound Taxinine_Core->Deacetyltaxinine_E Further Modifications

Caption: A simplified diagram illustrating the hypothesized biosynthetic origin of this compound.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. Further investigation is warranted to quantify its presence in various Taxus species and to fully unravel its biosynthetic pathway, which could open new avenues for its sustainable production and therapeutic application.

References

The Biosynthetic Pathway of 9-Deacetyltaxinine E in Taxus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyltaxinine E, a member of the extensive taxoid family of diterpenoids, is a natural product found in various Taxus species, notably Taxus mairei[]. While the biosynthesis of the renowned anti-cancer drug paclitaxel (B517696) (Taxol) has been the primary focus of research, the intricate network of pathways leading to the vast array of other taxoids, including this compound, remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of taxoid biosynthesis. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols for the study of this and related molecules, and provides visualizations of the metabolic and experimental workflows.

Introduction to Taxoid Biosynthesis

The biosynthesis of taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of Taxus cells[2]. The formation of the characteristic taxane (B156437) skeleton is the first committed step, followed by a series of modifications by cytochrome P450 monooxygenases (CYP450s) and acyltransferases, leading to the vast structural diversity of taxoids[2][3]. While the main pathway to paclitaxel has been largely elucidated, many of the branch pathways, such as the one leading to this compound, are less defined. These branches represent a significant area of interest for understanding the complete metabolic network of taxoids and for the potential discovery of novel bioactive compounds.

Proposed Biosynthetic Pathway of this compound

The precise, step-by-step enzymatic pathway to this compound has not been fully elucidated. However, based on the known chemistry of taxoid biosynthesis and the structure of related compounds like taxinine (B26179) E, a plausible pathway can be proposed. This pathway involves a series of hydroxylations and acylations of the taxane core.

The initial steps of the pathway are shared with that of paclitaxel, starting with the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by taxadiene synthase (TS). This is followed by a cascade of oxygenations and acylations. The pathway to this compound likely diverges from the main paclitaxel pathway after the formation of key hydroxylated and acetylated intermediates.

Key enzymatic steps likely include:

  • Hydroxylations: Catalyzed by various CYP450 enzymes at different positions on the taxane ring.

  • Acylations: Mediated by acyl-CoA dependent acyltransferases that add acetyl and cinnamoyl groups to the hydroxylated scaffold.

  • Deacetylation: The "9-deacetyl" nomenclature suggests a final deacetylation step from a 9-acetylated precursor, or a pathway that bypasses 9-acetylation altogether.

Below is a proposed biosynthetic pathway leading to this compound, visualized using the DOT language.

9-Deacetyltaxinine_E_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Taxadiene Hydroxylated Taxadiene Intermediate Taxadiene->Hydroxylated_Taxadiene CYP450 Hydroxylases Acetylated_Intermediate_1 Acetylated Intermediate Hydroxylated_Taxadiene->Acetylated_Intermediate_1 Acyltransferases (Acetyl-CoA) Cinnamoylated_Intermediate Cinnamoylated Intermediate Acetylated_Intermediate_1->Cinnamoylated_Intermediate Acyltransferase (Cinnamoyl-CoA) Taxinine_E Taxinine E Cinnamoylated_Intermediate->Taxinine_E Further modifications Nine_Deacetyltaxinine_E This compound Taxinine_E->Nine_Deacetyltaxinine_E Deacetylase (putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is scarce. However, data from related taxoids and enzymes in Taxus species can provide valuable context. The tables below summarize representative quantitative information.

Table 1: Content of Major Taxoids in Different Taxus Species (µg/g dry weight)

TaxoidT. baccataT. brevifoliaT. canadensisT. cuspidataT. maireiReference
Paclitaxel0-1013410-5046-1670<100-660[4]
10-Deacetylbaccatin III10-100272100-50010-1000200-1000[4]
Baccatin III10-502710-100100-50050-200[4]
Cephalomannine10-10018550-200100-1000100-500[4]

Table 2: Kinetic Properties of a Key Acyltransferase in Taxoid Biosynthesis

EnzymeSubstrateKm (µM)Vmax (pmol/s/mg protein)Reference
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-deacetylbaccatin III~10Not reported[2]
Acetyl-CoA~10Not reported[2]

Note: The data in Table 1 illustrates the variability of taxoid content across different species. The kinetic data in Table 2 for DBAT, an enzyme that catalyzes a similar acetylation reaction, provides an indication of the potential enzyme kinetics in the this compound pathway.

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of techniques for the extraction, isolation, identification, and quantification of metabolites, as well as enzymatic assays to characterize the responsible biocatalysts.

Extraction and Isolation of Taxoids from Taxus Species

A general protocol for the extraction and preliminary purification of taxoids from Taxus plant material is as follows:

  • Harvesting and Drying: Needles, twigs, or bark of the Taxus species are harvested and air-dried or freeze-dried.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature with agitation for 24-48 hours. This process is often repeated to ensure complete extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between hexane (B92381) (to remove non-polar compounds like lipids and chlorophylls) and an aqueous methanol solution, followed by extraction of the aqueous phase with dichloromethane (B109758) or ethyl acetate (B1210297) to enrich the taxoid fraction.

  • Chromatographic Purification: The enriched taxoid fraction is further purified using a combination of chromatographic techniques, including:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material with gradient elution.

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative scale HPLC with reversed-phase columns (e.g., C18) are used for the final isolation of pure compounds[5].

Structural Elucidation

The structure of isolated taxoids like this compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule[6][7].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition. Tandem MS (MS/MS) is used to obtain fragmentation patterns that aid in structural elucidation[5].

Quantification of Taxoids

The concentration of specific taxoids in plant extracts or culture media is typically determined by HPLC coupled with UV or MS detection.

  • HPLC-UV: A reliable method for quantifying known taxoids using a standard curve of the pure compound.

  • HPLC-MS/MS: Offers higher sensitivity and selectivity, allowing for the quantification of low-abundance taxoids and the identification of unknown compounds based on their mass-to-charge ratio and fragmentation patterns[5][8].

Enzyme Assays

Characterizing the enzymes of the biosynthetic pathway involves heterologous expression of candidate genes and in vitro assays.

  • Heterologous Expression: Genes encoding putative CYP450s or acyltransferases from Taxus are cloned and expressed in a suitable host system, such as E. coli or yeast.

  • Enzyme Preparation: The recombinant enzymes are purified from the host cells. For CYP450s, microsomal preparations are often used.

  • In Vitro Assay: The purified enzyme is incubated with a putative substrate (a taxoid intermediate) and any necessary co-factors (e.g., NADPH for CYP450s, acetyl-CoA for acetyltransferases).

  • Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to identify and quantify the product formed.

Below is a generalized workflow for the discovery and characterization of enzymes in the this compound pathway.

Experimental_Workflow Plant_Material Taxus sp. Plant Material Extraction Extraction & Partitioning Plant_Material->Extraction Gene_Discovery Gene Discovery (Genomics, Transcriptomics) Plant_Material->Gene_Discovery Purification Chromatographic Purification (HPLC) Extraction->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Quantification Quantification (HPLC-MS) Purification->Quantification Pathway_Elucidation Pathway Elucidation Structure_Elucidation->Pathway_Elucidation Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Discovery->Heterologous_Expression Enzyme_Assay Enzyme Assays Heterologous_Expression->Enzyme_Assay Enzyme_Assay->Pathway_Elucidation

References

An In-depth Technical Guide on 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental molecular properties of 9-Deacetyltaxinine E, a natural product isolated from plants of the Taxus genus. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

Molecular Formula and Weight

The core identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for a wide range of applications, from spectrometric analysis to stoichiometric calculations in synthetic chemistry.

This compound is a complex diterpenoid with the molecular formula C35H44O9.[][2][3] This composition gives it a molecular weight of approximately 608.72 g/mol .[][2][3] This information is foundational for the accurate preparation of solutions, determination of molar concentrations, and interpretation of analytical data.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C35H44O9
Molecular Weight 608.72 g/mol

Conceptual Workflow for Characterization

The determination of the molecular formula and weight of a natural product like this compound follows a standardized experimental workflow. This process begins with the isolation and purification of the compound from its natural source, followed by structural elucidation using various spectroscopic and spectrometric techniques.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation Natural Source (e.g., Taxus mairei) Natural Source (e.g., Taxus mairei) Crude Extract Crude Extract Natural Source (e.g., Taxus mairei)->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Pure this compound Pure this compound Chromatographic Separation->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Molecular Weight Determination Molecular Weight Determination Mass Spectrometry->Molecular Weight Determination Molecular Formula Confirmation Molecular Formula Confirmation Molecular Weight Determination->Molecular Formula Confirmation Structural Connectivity Structural Connectivity NMR Spectroscopy->Structural Connectivity Structural Connectivity->Molecular Formula Confirmation

References

Methodological & Application

Semi-synthesis of 9-Deacetyltaxinine E Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The semi-synthesis of taxane (B156437) derivatives is a cornerstone of modern medicinal chemistry, enabling the generation of novel compounds with potentially enhanced therapeutic properties. Taxanes, a class of diterpenoids originally isolated from yew trees (Taxus species), exhibit potent anticancer activity by stabilizing microtubules and inducing cell cycle arrest. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent examples of clinically successful taxanes, the exploration of less abundant taxanes as starting materials for semi-synthesis remains an area of interest for discovering new drug candidates.

Chemical Profile of 9-Deacetyltaxinine E

Identifier Value
CAS Number 284672-78-2[1][2]
Molecular Formula C35H44O9[1][2]
Molecular Weight 608.7 g/mol [2]
Source Seeds of Taxus × media[1][2], Taxus canadensis, Taxus mairei[3][4]

General Strategy for Semi-Synthesis

The semi-synthesis of taxane derivatives typically involves the selective modification of the hydroxyl groups on the taxane core. The reactivity of these hydroxyl groups can vary, allowing for regioselective reactions. A general workflow for the semi-synthesis of this compound derivatives would involve the following steps:

  • Isolation and Purification of this compound: Extraction from a natural source, followed by chromatographic purification to obtain the starting material of high purity.

  • Protection of Reactive Hydroxyl Groups (Optional): If selective modification of a specific hydroxyl group is desired, other more reactive hydroxyls may need to be protected using appropriate protecting groups.

  • Derivatization Reaction: Introduction of new functional groups at the desired position, typically via acylation, alkylation, or other coupling reactions.

  • Deprotection (if applicable): Removal of the protecting groups to yield the final derivative.

  • Purification and Characterization: Purification of the synthesized derivative using chromatographic techniques and structural confirmation using spectroscopic methods (NMR, MS, IR).

Experimental Protocols (Hypothetical)

The following are generalized protocols that could be adapted for the semi-synthesis of this compound derivatives. These are based on standard procedures for other taxanes and should be optimized for the specific substrate and desired product.

Protocol 1: Acylation of a Hydroxyl Group

This protocol describes the esterification of a hydroxyl group on the taxane core.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and MS.

Protocol 2: Etherification of a Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at a hydroxyl group.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Strong base (e.g., sodium hydride (NaH))

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2-2.0 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by NMR and MS.

Data Presentation

As no specific quantitative data for the semi-synthesis of this compound derivatives are available in the literature, a template for data presentation is provided below. Researchers should populate this table with their experimental results.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Derivatives

Derivative Reaction Type Reagent Solvent Temperature (°C) Time (h) Yield (%)
Example: 9-O-Acetyl-taxinine EAcylationAcetyl chloridePyridine254e.g., 85
Example: 9-O-Methyl-taxinine EEtherificationMethyl iodide, NaHTHF2512e.g., 60

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the semi-synthesis of a taxane derivative.

G cluster_start Starting Material cluster_synthesis Semi-Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product start This compound (from Natural Source) protection Protection of Reactive Groups (Optional) start->protection derivatization Derivatization (Acylation, Alkylation, etc.) start->derivatization Direct Derivatization protection->derivatization deprotection Deprotection (If Applicable) derivatization->deprotection purification Chromatographic Purification (HPLC, etc.) derivatization->purification No Deprotection Needed deprotection->purification characterization Structural Characterization (NMR, MS) purification->characterization end This compound Derivative characterization->end

Caption: General workflow for the semi-synthesis of taxane derivatives.

Signaling Pathways

Currently, there is no published information on the specific signaling pathways modulated by this compound or its derivatives. The primary mechanism of action for many clinically used taxanes is the stabilization of microtubules, leading to mitotic arrest and apoptosis. It is plausible that derivatives of this compound could exhibit similar activities. Biological evaluation of newly synthesized derivatives would be necessary to elucidate their mechanism of action and effects on cellular signaling pathways.

Conclusion

The semi-synthesis of this compound derivatives represents an unexplored area with the potential to yield novel bioactive compounds. The protocols and strategies outlined in this document provide a foundational approach for researchers to begin exploring the chemical space around this natural product. Careful optimization of reaction conditions and thorough characterization of the resulting products will be crucial for success in this endeavor.

References

HPLC method for quantification of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantitative determination of 9-Deacetyltaxinine E in plant extracts has been developed. This method is applicable for the analysis of this compound in various research and drug development settings, providing a reliable tool for its quantification in complex matrices.

Introduction

This compound is a taxane (B156437) diterpenoid isolated from plant species of the genus Taxus. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of this compound.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution system consisting of acetonitrile (B52724) and water. The quantification is performed by detecting the analyte using a UV detector at 227 nm, a wavelength at which taxanes typically exhibit strong absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: Formic acid (analytical grade).

  • Standards: this compound reference standard (purity ≥98%).

  • Plant Material: Dried and powdered Taxus species (e.g., needles or bark).

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of powdered plant material into a conical flask. Add 20 mL of 80% methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the typical parameters and acceptance criteria for method validation.

Parameter Specification Typical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Retention Time (RT) -Approx. 15.2 min
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Accuracy (% Recovery) 95% - 105%98.5% - 102.3%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: 1.2%, Inter-day: 2.1%

Data Presentation and Visualization

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh 1g of Plant Material extract Ultrasonic Extraction (20mL 80% Methanol, 30 min) weigh->extract centrifuge Centrifugation (4000 rpm, 10 min) extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Inject 10 µL into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 227 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification of This compound integrate->quantify calibrate Calibration Curve Construction (1-100 µg/mL Standards) calibrate->quantify

Caption: Workflow for the quantification of this compound.

Principle of HPLC Separation

HPLC_Principle cluster_column HPLC Column cluster_analytes Sample Components mobile_phase Mobile Phase (Polar) Acetonitrile/Water stationary_phase Stationary Phase (Non-Polar C18) Analyte Interaction polar_impurities Polar Impurities polar_impurities->mobile_phase Higher Affinity target_analyte This compound (Less Polar) target_analyte->stationary_phase:f1 Higher Affinity (Longer Retention)

Caption: Principle of Reversed-Phase HPLC separation.

References

Application Notes and Protocols for 9-Deacetyltaxinine E in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a natural product belonging to the taxane (B156437) diterpenoid family, compounds which are of significant interest in oncology. While research on this specific molecule is not as extensive as for other taxanes like Paclitaxel, these application notes provide a framework for investigating its potential anticancer properties. The protocols detailed below are established methods for assessing the cytotoxic and mechanistic effects of novel compounds on cancer cell lines.

Note to Researchers: Publicly available data on the specific anticancer activities of this compound is limited. The proposed mechanisms and signaling pathways described herein are based on the known effects of the broader taxane family of compounds. Researchers are encouraged to use the following protocols to generate empirical data for this compound.

Putative Mechanism of Action

Taxanes, as a class of compounds, are known to function as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This binding event prevents the dynamic instability of microtubules, leading to their stabilization and the formation of abnormal microtubule bundles. The disruption of normal microtubule dynamics interferes with mitotic spindle formation, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death). It is hypothesized that this compound may share this mechanism of action.

Data Presentation

The following table is a template for summarizing the cytotoxic effects of this compound on various cancer cell lines. Researchers should populate this table with their experimentally determined 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM) - Hypothetical Example
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4821.8
A549Lung Carcinoma4812.5
HCT116Colon Carcinoma4818.9
PC-3Prostate Adenocarcinoma4825.1

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening & Mechanistic Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution mtt_assay MTT Assay for Cytotoxicity (IC50) prep_compound->mtt_assay prep_cells Culture Cancer Cell Lines prep_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Based on IC50 cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle_assay Based on IC50 data_analysis Analyze Quantitative Data mtt_assay->data_analysis western_blot Western Blot for Protein Expression apoptosis_assay->western_blot Confirm Apoptotic Markers apoptosis_assay->data_analysis cell_cycle_assay->western_blot Confirm Cell Cycle Markers cell_cycle_assay->data_analysis pathway_analysis Elucidate Signaling Pathways western_blot->pathway_analysis data_analysis->pathway_analysis

Caption: General experimental workflow for evaluating this compound.

Hypothesized Signaling Pathway: Induction of Apoptosis

apoptosis_pathway compound This compound microtubules Microtubule Stabilization compound->microtubules g2m_arrest G2/M Arrest microtubules->g2m_arrest bcl2 Bcl-2 Phosphorylation (inactivation) g2m_arrest->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak inhibition removed cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Hypothesized Signaling Pathway: Cell Cycle Arrest

cell_cycle_pathway compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac apc_cdc20 APC/C-Cdc20 Inhibition sac->apc_cdc20 securin_cyclinB Securin & Cyclin B Remain High apc_cdc20->securin_cyclinB degradation blocked g2m_arrest G2/M Phase Arrest securin_cyclinB->g2m_arrest

Caption: Hypothesized G2/M cell cycle arrest pathway for this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide) or appropriate solubilization buffer[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit[4]

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

  • Wash the cells twice with ice-cold PBS.[4]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

Materials:

  • Treated and control cells

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)[5][6]

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[5][6]

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[7][8]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[7]

  • Imaging system

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[7]

  • Quantify the band intensities relative to a loading control like β-actin.

References

Application Notes and Protocols: 9-Deacetyltaxinine E for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a diterpenoid natural product isolated from the seeds of Taxus mairei.[1][] As a member of the taxane (B156437) family, it holds potential for investigation in various in vitro assays, particularly in cancer research, due to the known anti-cancer properties of related compounds like Paclitaxel and Docetaxel. These well-studied taxanes are known to function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis in proliferating cells.[3][4] This document provides a detailed protocol for the dissolution of this compound and its application in a common in vitro cytotoxicity assay.

Data Presentation: Properties of this compound

PropertyValueReference
Molecular FormulaC35H44O9[5]
Molecular Weight608.72 g/mol [5]
Purity>98% (typical)Commercially available
StorageStore at -20°C[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

The following protocol outlines a general procedure for preparing a stock solution of this compound. Due to the limited publicly available solubility data for this specific compound, it is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration before preparing a large-volume stock solution.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration for in vitro assays is 10 mM.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

  • Weigh the Compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: DMSO is a common solvent for taxane compounds in in vitro assays.[3] However, it is important to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Compound Dilutions prep_dilutions->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell taxane This compound microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Putative signaling pathway for taxane-induced apoptosis.

References

Application Note: Quantitative Analysis of 9-Deacetyltaxinine E in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive and detailed protocol for the detection and quantification of 9-Deacetyltaxinine E, a minor taxane (B156437) found in plant extracts, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. This document provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and selectivity for the target analyte. All quantitative data and experimental protocols are presented in a clear and structured format to facilitate implementation in a laboratory setting.

Introduction

Taxanes are a class of diterpenoids, originally isolated from plants of the Taxus genus, that have significant applications in chemotherapy. While paclitaxel (B517696) (Taxol®) is the most well-known member of this family, a myriad of other taxane analogues, such as this compound, exist in plant extracts. These minor taxanes are of increasing interest due to their potential as precursors for the semi-synthesis of more potent anti-cancer drugs or as bioactive compounds in their own right. Accurate and sensitive quantification of these minor taxanes is crucial for phytochemical studies, quality control of herbal medicines, and the exploration of new therapeutic agents.

LC-MS/MS has become the gold standard for the analysis of trace-level compounds in complex matrices due to its high selectivity, sensitivity, and speed. This application note details a tailored LC-MS/MS method for the quantitative analysis of this compound in plant extracts, addressing the challenges associated with its low abundance and potential for matrix interference.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plant Material (e.g., Needles, Bark) s2 Drying and Grinding s1->s2 s3 Solvent Extraction (e.g., Methanol) s2->s3 s4 Filtration and Concentration s3->s4 s5 Solid-Phase Extraction (SPE) Cleanup s4->s5 a1 UHPLC Separation s5->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 d1 Peak Integration and Quantification a2->d1 d2 Data Review and Reporting d1->d2

Caption: A generalized workflow for the quantitative analysis of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for the accurate quantification of this compound, minimizing matrix effects and maximizing recovery.

Materials:

  • Plant tissue (e.g., dried needles or bark of Taxus species)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Grinding: Weigh approximately 1 g of dried and powdered plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube. Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant into a clean flask. Repeat the extraction process (steps 2-3) twice more with fresh methanol.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol in water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the taxanes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following provides a validated starting point.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Based on the chemical structure of this compound (Molecular Formula: C35H44O9, Molecular Weight: 608.72 g/mol ), the following parameters are proposed for method development.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 609.3 [M+H]⁺
Product Ions (Q3) To be determined by infusion of a standard. Predicted fragments may arise from the loss of acetyl groups (m/z 549.3, 489.3) and the cinnamoyl side chain.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Quantitative Data

The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound. This data is illustrative and should be confirmed through method validation in the user's laboratory.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect To be assessed and compensated for with an appropriate internal standard.

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from the biological matrix to the final quantitative result.

signaling Plant Taxus sp. (Plant Matrix) Metabolites Taxane Metabolites Plant->Metabolites Target This compound Metabolites->Target Extraction Extraction & Cleanup Target->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (Precursor Ion) LC->MS Quant Quantification (Product Ion) MS->Quant Result Concentration (ng/g) Quant->Result

Caption: Logical flow of the analysis of this compound from plant material to final result.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in plant extracts. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to offer high sensitivity, selectivity, and accuracy. This method can be readily implemented by researchers in natural product chemistry, pharmacology, and drug development to further investigate the role and potential of minor taxanes. Method validation should be performed in the respective laboratory to ensure the reliability of the results.

Application Notes and Protocols for Screening 9-Deacetyltaxinine E Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a natural diterpenoid compound isolated from the seeds of Taxus mairei[1][]. As a member of the taxane (B156437) family, it is projected to exhibit anticancer properties by targeting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport[3][4]. Taxanes, such as Paclitaxel, are known to function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[5][6][7]. These application notes provide a comprehensive suite of cell-based assays to elucidate the cytotoxic and mechanistic activities of this compound, guiding researchers in its evaluation as a potential chemotherapeutic agent.

The following protocols are designed to assess the effects of this compound on cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its direct interaction with tubulin polymerization.

I. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells[8][9].

Experimental Protocol
  • Cell Seeding:

    • Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate complete culture medium.

    • Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium[9].

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[9].

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known microtubule-targeting agent like Paclitaxel as a positive control.

  • Incubation:

    • Incubate the treated plates for a predetermined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals[9].

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48Experimental Value
This compoundMCF-748Experimental Value
This compoundA54948Experimental Value
Paclitaxel (Control)HeLa48Reference Value

II. Apoptosis Detection: Annexin V-FITC/PI Assay

The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

Experimental Protocol
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant[9].

    • Wash the cells twice with cold PBS[9].

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[9].

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

    • Quantify the percentage of cells in each quadrant.

Data Presentation
TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-Experimental ValueExperimental ValueExperimental Value
This compoundIC50/2Experimental ValueExperimental ValueExperimental Value
This compoundIC50Experimental ValueExperimental ValueExperimental Value
This compound2 x IC50Experimental ValueExperimental ValueExperimental Value
Paclitaxel (Control)Reference Conc.Reference ValueReference ValueReference Value

III. Cell Cycle Analysis: Propidium Iodide Staining

Microtubule-targeting agents are known to cause cell cycle arrest, typically at the G2/M phase[5][6]. This can be quantified by staining the cellular DNA with propidium iodide (PI) and analyzing the cell population distribution across the different phases of the cell cycle using flow cytometry[10][11].

Experimental Protocol
  • Cell Preparation and Fixation:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing, to prevent cell clumping[10].

    • Incubate the fixed cells for at least 2 hours at 4°C[10].

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS[10]. The RNase is crucial to prevent staining of double-stranded RNA[11].

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • The DNA content will distinguish cell populations in different phases of the cell cycle:

      • G0/G1 phase (2n DNA content)

      • S phase (between 2n and 4n DNA content)

      • G2/M phase (4n DNA content)

    • Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase would indicate that this compound disrupts mitosis.

Data Presentation
TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-Experimental ValueExperimental ValueExperimental Value
This compoundIC50/2Experimental ValueExperimental ValueExperimental Value
This compoundIC50Experimental ValueExperimental ValueExperimental Value
This compound2 x IC50Experimental ValueExperimental ValueExperimental Value
Paclitaxel (Control)Reference Conc.Reference ValueReference ValueReference Value

IV. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by an increase in light scattering (turbidity) at 340 nm[3][12]. A microtubule-stabilizing agent like Paclitaxel will enhance polymerization, while a destabilizing agent will inhibit it.

Experimental Protocol
  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice[13].

    • Prepare a polymerization mix containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (B35011) (e.g., 10%) on ice[3][14].

    • Prepare serial dilutions of this compound, a positive control (Paclitaxel), and a negative control (e.g., Nocodazole, a destabilizer) in the assay buffer.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C[12].

    • Add 10 µL of the compound dilutions (or vehicle control) to the wells.

    • Initiate the polymerization by adding 90 µL of the cold tubulin polymerization mix to each well[3].

    • Immediately place the plate in a microplate reader pre-heated to 37°C[14].

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes[3].

    • Plot the change in absorbance over time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization)[3].

    • Calculate the percentage of enhancement or inhibition of polymerization relative to the vehicle control.

    • For inhibitors, an IC50 value can be determined. For stabilizers, an EC50 (effective concentration for 50% of maximal effect) can be calculated.

Data Presentation
CompoundConcentration (µM)Vmax (ΔAbs/min)Plateau Absorbance (OD340)% Effect on Polymerization
Vehicle Control-Experimental ValueExperimental Value0
This compoundConc. 1Experimental ValueExperimental ValueExperimental Value
This compoundConc. 2Experimental ValueExperimental ValueExperimental Value
This compoundConc. 3Experimental ValueExperimental ValueExperimental Value
Paclitaxel (Control)Ref. Conc.Reference ValueReference ValueReference Value
Nocodazole (Control)Ref. Conc.Reference ValueReference ValueReference Value

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start This compound cytotoxicity Cell Viability Assay (MTT) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Quantify G2/M Arrest cell_cycle->cell_cycle_analysis tubulin_analysis Assess Microtubule Stabilization tubulin_assay->tubulin_analysis conclusion Elucidate Cellular Activity apoptosis_analysis->conclusion cell_cycle_analysis->conclusion tubulin_analysis->conclusion

Caption: Experimental workflow for screening this compound activity.

signaling_pathway compound This compound (Hypothesized) microtubules Microtubule Stabilization compound->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 p53 p53 Upregulation mitotic_arrest->p53 apoptosis Apoptosis bcl2->apoptosis p53->apoptosis

Caption: Hypothesized signaling pathway for this compound.

References

9-Deacetyltaxinine E: Application Notes and Protocols for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyltaxinine E is a naturally occurring diterpenoid compound isolated from the seeds of Taxus mairei. As a member of the taxane (B156437) family, which includes potent anticancer agents like Paclitaxel and Docetaxel, this compound holds significant potential for investigation in drug discovery, particularly in the field of oncology. This document provides a framework for researchers initiating studies on this compound, outlining its presumed mechanism of action based on its structural class and detailing essential experimental protocols to elucidate its therapeutic potential.

Note on Data Availability: As of the latest literature review, specific quantitative data on the cytotoxic, apoptotic, and pharmacokinetic properties of this compound has not been extensively published. The following protocols are provided as a comprehensive guide for researchers to generate this critical data in a structured and reproducible manner.

Background and Rationale

Taxanes represent a critical class of chemotherapeutic agents that function as mitotic inhibitors.[1] Their primary mechanism of action involves the disruption of microtubule function, which is essential for cell division.[2] By stabilizing microtubules, taxanes prevent the dynamic instability required for the separation of chromosomes during mitosis, leading to cell cycle arrest and subsequent apoptotic cell death.[1][2] this compound, as a taxane diterpenoid, is hypothesized to share this mechanism of action. Its unique structure warrants detailed investigation to determine its potency, selectivity, and potential advantages over existing taxane-based therapies.

Presumed Mechanism of Action: Microtubule Stabilization

The central hypothesis for the anticancer activity of this compound is its ability to interfere with microtubule dynamics.

Taxane_Mechanism_of_Action cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers 9_Deacetyltaxinine_E This compound Stabilized_Microtubule Stabilized Microtubule (Depolymerization Blocked) 9_Deacetyltaxinine_E->Stabilized_Microtubule Binds to β-tubulin subunit Mitotic_Arrest Mitotic Arrest Stabilized_Microtubule->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Figure 1: Presumed mechanism of action of this compound.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the key quantitative data that should be generated through the experimental protocols outlined below.

ParameterCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HeLa)Non-Cancerous Cell Line (e.g., MCF-10A)
IC₅₀ (µM) after 48h Data to be determinedData to be determinedData to be determinedData to be determined
% Apoptotic Cells at IC₅₀ (48h) Data to be determinedData to be determinedData to be determinedData to be determined
Caspase-3/7 Activation (Fold Change at IC₅₀) Data to be determinedData to be determinedData to be determinedData to be determined
Caspase-9 Activation (Fold Change at IC₅₀) Data to be determinedData to be determinedData to be determinedData to be determined
Cell Cycle Arrest (% at G2/M phase) Data to be determinedData to be determinedData to be determinedData to be determined
Tubulin Polymerization (EC₅₀, µM) N/AN/AN/AN/A

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT reagent to each well (final conc. 0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours (Formation of formazan (B1609692) crystals) Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC₅₀ values Read_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest and a non-cancerous control cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activation of key apoptosis-executing enzymes, caspases.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-3/7 and Caspase-9 Assay Kits (containing cell lysis buffer, substrate, and reaction buffer)

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Treat cells with this compound at its IC₅₀ concentration for a specified time course (e.g., 6, 12, 24 hours).

  • Lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase substrate and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the fold-change in caspase activity relative to the untreated control.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Paclitaxel (positive control)

  • Colchicine (negative control)

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the kit's instructions.

  • Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.

  • Initiate the polymerization reaction by adding the tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Plot the absorbance over time to generate polymerization curves and determine the effect of this compound on the rate and extent of tubulin polymerization.

Signaling Pathway Analysis

Based on the known mechanism of taxanes and the results from the apoptosis assays, further investigation into the intrinsic apoptotic pathway is warranted.

Apoptotic_Signaling_Pathway 9_Deacetyltaxinine_E This compound Microtubule_Stabilization Microtubule Stabilization 9_Deacetyltaxinine_E->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Bax_Bak_Activation Bax/Bak Activation Bcl2_Phosphorylation->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Figure 3: Hypothesized intrinsic apoptotic signaling pathway.

Further Experiments:

  • Western Blotting: To confirm the effects on key signaling proteins, Western blot analysis should be performed to assess the levels of:

    • Phosphorylated and total Bcl-2

    • Bax and Bak

    • Cleaved Caspase-9

    • Cleaved Caspase-3

    • Cleaved PARP (a substrate of Caspase-3)

Conclusion

This compound presents an intriguing candidate for further drug discovery research. The protocols and frameworks provided herein offer a systematic approach to characterizing its anti-cancer activity, mechanism of action, and potential for clinical development. The generation of robust quantitative data through these standardized assays is the critical next step in unlocking the therapeutic promise of this natural product.

References

Troubleshooting & Optimization

Overcoming solubility issues of 9-Deacetyltaxinine E in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Deacetyltaxinine E, focusing on overcoming its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a natural taxoid compound isolated from the seeds of Taxus mairei.[1][] Like many other taxanes, it is a lipophilic molecule, which often results in poor water solubility. This low aqueous solubility can be a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation in stock solutions, inaccurate dosing, and low bioavailability.

Q2: I am observing precipitation in my aqueous stock solution of this compound. What are the initial steps I should take?

A2: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some initial troubleshooting steps:

  • Verify the solvent: Ensure you are using an appropriate organic solvent (e.g., DMSO, ethanol) to create your initial high-concentration stock solution before diluting it in your aqueous medium.

  • Check the final concentration: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts in your experiments. You may be exceeding the solubility limit of this compound in the final aqueous buffer.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help in dissolving the compound. However, be cautious about the compound's stability at higher temperatures.

Q3: What are the common strategies to enhance the solubility of this compound?

A3: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.

  • Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.

  • Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can improve its dissolution rate.

  • Nanotechnology approaches: Techniques like creating nanosuspensions can increase the surface area of the drug particles, leading to enhanced dissolution.[3][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound during dilution of DMSO stock solution into aqueous buffer.
  • Problem: The compound is "crashing out" of the solution upon contact with the aqueous environment.

  • Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration of this compound start->step1 step2 Lower DMSO Concentration in Final Solution step1->step2 Precipitation persists end_node Solution Stable step1->end_node Precipitation resolved step3 Use a Co-solvent System step2->step3 Precipitation persists step2->end_node Precipitation resolved step4 Consider Formulation Strategies step3->step4 Precipitation persists step3->end_node Precipitation resolved step4->end_node Precipitation resolved

Caption: Troubleshooting workflow for precipitation issues.

  • Possible Solutions & Experimental Protocols: Please refer to the detailed experimental protocols for Co-solvency Screening, Cyclodextrin Inclusion Complexation, and Preparation of a Nanosuspension provided below.

Issue 2: Inconsistent results in cell-based assays.
  • Problem: High variability in experimental data may be due to inconsistent dosing from a partially dissolved compound.

  • Troubleshooting Steps:

    • Confirm solution clarity: Before each experiment, visually inspect your final working solution for any signs of precipitation.

    • Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding the compound to your assay.

    • Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

    • Re-evaluate your solubilization method: If inconsistency persists, it is a strong indicator that your current method for dissolving this compound is not robust. Consider the formulation strategies outlined in the experimental protocols section.

Quantitative Data Summary

The following tables provide an example of how to structure and compare data from different solubility enhancement techniques. Note: The values presented here are hypothetical and should be determined experimentally for this compound.

Table 1: Comparison of Apparent Aqueous Solubility of this compound with Different Solubilization Methods.

Solubilization MethodCarrier/Co-solventAchieved Concentration (µg/mL)Fold Increase in Solubility
Control (PBS, pH 7.4) None< 0.11
Co-solvency 10% Ethanol550
10% PEG 400880
Cyclodextrin Complexation 2% HP-β-CD25250
Solid Dispersion PVP K30 (1:10 ratio)40400
Nanosuspension Poloxamer 18875750

Table 2: Physical Properties of this compound Formulations.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Nanosuspension 150 ± 200.15-25.3
Solid Dispersion (reconstituted) 500 ± 500.45-15.8

Experimental Protocols

Protocol 1: Co-solvency Screening

This protocol outlines a method to screen for an effective co-solvent to improve the solubility of this compound.

  • Materials: this compound, DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Phosphate Buffered Saline (PBS) pH 7.4.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of aqueous buffers (PBS) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v of Ethanol, PG, or PEG 400).

    • Add the this compound stock solution to each co-solvent buffer to achieve a final drug concentration that is supersaturated (e.g., 50 µM).

    • Equilibrate the samples by shaking at room temperature for 24 hours.

    • Centrifuge the samples to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.[5][6]

  • Materials: this compound, HP-β-CD, Ethanol, Water.

  • Procedure:

    • Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol-water solution to form a paste.

    • Dissolve the this compound in a minimal amount of ethanol.

    • Slowly add the drug solution to the HP-β-CD paste and knead for 60 minutes.

    • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • To determine the increase in solubility, perform a solubility study comparing the complex to the free drug in an aqueous buffer.

Protocol 3: Preparation of a this compound Nanosuspension

This protocol outlines the preparation of a nanosuspension using a wet milling technique.[7][8]

  • Materials: this compound, a stabilizer (e.g., Poloxamer 188 or Pluronic F68), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare an aqueous solution of the stabilizer (e.g., 2% w/v Poloxamer 188).

    • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

    • Add the pre-suspension and milling media to a milling chamber.

    • Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug concentration in the nanosuspension.

Signaling Pathway

As a taxane, this compound is expected to exert its cytotoxic effects primarily through the stabilization of microtubules. This leads to a disruption of mitotic spindle dynamics, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[9][10]

G cluster_cell Cancer Cell drug This compound microtubules Microtubule Stabilization drug->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest mapk MAPK Pathway Activation (ERK, p38) mitotic_arrest->mapk bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 apoptosis Apoptosis mapk->apoptosis bcl2->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting peak tailing in 9-Deacetyltaxinine E HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 9-Deacetyltaxinine E, a diterpenoid compound isolated from Taxus species. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is causing the peak tailing I'm observing in my this compound chromatogram?

A1: Peak tailing in HPLC, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue that can compromise the accuracy of quantification and resolution.[1] For this compound, a weakly acidic/neutral compound, peak tailing can stem from both chemical and physical factors within your HPLC system.

Chemical Causes:

  • Secondary Interactions with Silanol (B1196071) Groups: The most frequent chemical cause of peak tailing in reverse-phase HPLC is the interaction of analytes with residual silanol groups on the silica-based stationary phase.[1] Although this compound is not strongly basic, some secondary interactions can still occur, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can influence peak shape. While this compound has a high predicted pKa (around 13.28), ensuring the mobile phase pH is well below this and consistent can help maintain a single ionic form of any potential acidic impurities that might co-elute and cause tailing.

  • Contaminants: Contamination in the sample, mobile phase, or on the column can introduce active sites that cause peak tailing.

Physical Causes:

  • Column Issues: A primary physical cause is a compromised column, which can include a void at the column inlet, a partially blocked frit, or channeling within the packed bed.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[3]

  • Improper Fittings: Poorly connected or mismatched fittings can create dead volume, disrupting the sample flow path and causing peak distortion.[3]

To diagnose the root cause, a systematic approach is recommended. The following flowchart outlines a logical troubleshooting workflow.

G Troubleshooting Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical or Method-Related Issue check_all_peaks->chemical_issue No inspect_column Inspect Column: - Check for voids - Reverse flush (if permissible) - Replace frit physical_issue->inspect_column optimize_mobile_phase Optimize Mobile Phase: - Prepare fresh mobile phase - Adjust organic solvent ratio - Consider a different organic solvent (e.g., Methanol vs. Acetonitrile) chemical_issue->optimize_mobile_phase check_fittings Check Fittings and Tubing: - Ensure proper connections - Minimize tubing length/ID inspect_column->check_fittings Issue Persists replace_column Replace Column check_fittings->replace_column Issue Persists sample_prep Review Sample Preparation: - Ensure complete dissolution - Filter sample - Check sample solvent compatibility - Reduce sample concentration optimize_mobile_phase->sample_prep Issue Persists use_endcapped_column Use a High-Purity, End-Capped C18 or Phenyl Column sample_prep->use_endcapped_column Issue Persists

Troubleshooting workflow for peak tailing.

Q2: My peak shape for this compound is good, but the retention time is drifting. What could be the cause?

A2: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement of solvents and that the mobile phase is well-mixed and degassed.

  • Column Temperature: Fluctuations in the column oven temperature will affect retention time. Ensure the oven is set to a stable temperature and has equilibrated before analysis.

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, can lead to drifting retention times.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., worn seals, check valve problems) can cause retention time variability.

Q3: I am not getting adequate separation between this compound and other taxane (B156437) impurities. What can I do?

A3: To improve the resolution of your separation:

  • Optimize the Mobile Phase: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact selectivity. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation for taxanes.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

  • Use a Different Column: Consider a column with a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) phase) or a column with a smaller particle size for higher efficiency.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a representative method for the analysis of this compound and related taxanes, based on common practices for this class of compounds.

ParameterSpecification
Column C18 Reverse-Phase Column (e.g., Agilent Zorbax Extend-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 25% B to 60% B over 38 minutes, then to 100% B for 2 minutes, hold for 3 minutes, then return to 25% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 227 nm
Injection Volume 10 µL
Sample Solvent Methanol or Acetonitrile

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Interactions Leading to Peak Tailing

The diagram below illustrates the primary interaction on a silica-based stationary phase that can lead to peak tailing. While the analyte (this compound) primarily interacts with the hydrophobic C18 chains, secondary interactions with residual silanol groups can occur, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

G Analyte Interactions on a C18 Stationary Phase cluster_0 Silica Particle Surface silica Si silanol Si-OH (Silanol Group) silica->silanol c18 Si-(CH2)17CH3 (C18 Chain) silica->c18 analyte This compound analyte->silanol analyte->c18 primary_interaction Primary Hydrophobic Interaction (Leads to Retention) secondary_interaction Secondary Polar Interaction (Can Cause Tailing)

Analyte interactions on a C18 stationary phase.

References

Technical Support Center: Optimization of Mobile Phase for 9-Deacetyltaxinine E Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 9-Deacetyltaxinine E. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase and achieve high-quality separations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis by reverse-phase HPLC?

A common starting point for the separation of taxanes, including analogues like this compound, is a gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), on a C18 or a pentafluorophenyl (PFP) column.[1][2] A typical gradient might run from a lower to a higher concentration of the organic solvent. For example, you could start with a mobile phase of 50:50 (v/v) acetonitrile:water and gradually increase the acetonitrile concentration.

Q2: What are the most common organic modifiers used for taxane (B156437) separation, and how do I choose between them?

Acetonitrile and methanol are the most frequently used organic modifiers in reverse-phase HPLC for taxane analysis.[3]

  • Acetonitrile often provides better peak shapes and lower viscosity, leading to higher efficiency.

  • Methanol can offer different selectivity, which might be advantageous for resolving closely eluting impurities.

The choice between them can significantly impact the selectivity of the separation.[4] It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for this compound and its related compounds.

Q3: Why is the pH of the mobile phase important for the analysis of this compound?

The pH of the mobile phase can significantly influence the retention time and peak shape of ionizable compounds.[3] While this compound itself is not strongly ionizable, impurities or degradation products might be. Controlling the pH with a buffer can help to ensure consistent ionization states, leading to more reproducible retention times and improved peak symmetry. For many taxane separations, slightly acidic conditions are employed.[5]

Q4: When should I consider using a buffer in my mobile phase?

You should consider using a buffer if you observe issues like peak tailing, shifting retention times, or poor peak shape, especially if these issues are inconsistent.[6][7] Buffers help to maintain a constant pH, which is crucial for the reproducible chromatography of compounds with ionizable functional groups.[7] For mass spectrometry (MS) compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and Impurities

Poor resolution, where peaks overlap, is a common challenge. Here are several strategies to improve it:

  • Modify the Mobile Phase Composition:

    • Adjust the Organic Solvent Ratio: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and can improve the separation of closely eluting peaks.[8]

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[9]

    • Alter the pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization of analytes and impurities, thereby affecting their retention and improving resolution.[9]

  • Optimize the Gradient Profile:

    • A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can often improve the resolution of complex mixtures.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a different column chemistry. For instance, switching from a C18 to a Phenyl-Hexyl or a cyano column can provide different selectivity.[9]

Issue 2: Peak Tailing of the this compound Peak

Peak tailing can compromise peak integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Check for Active Sites on the Column: Peak tailing for basic compounds can be caused by interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[6][10]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize these secondary interactions.[6]

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups, reducing their interaction with basic analytes.[10]

    • Add a Buffer: Buffers can help to mask residual silanol interactions.[6][7]

  • Rule out Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a diluted sample to see if the peak shape improves.[6]

  • Inspect for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing for all peaks in the chromatogram.[3][6] Backflushing the column or replacing the inlet frit may resolve this issue.

Issue 3: Inconsistent Retention Times

Fluctuations in retention time can make peak identification and quantification unreliable.

  • Ensure Proper Mobile Phase Preparation: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can lead to shifts in retention. Always prepare fresh mobile phase and keep solvent bottles capped.[11]

  • Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates and retention times.

  • Control the Column Temperature: Temperature affects mobile phase viscosity and chromatographic selectivity. Using a column oven will ensure a stable and reproducible temperature.[12]

  • Allow for Sufficient Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions.

Summary of Experimental Conditions for Taxane Analysis

The following table summarizes typical experimental parameters found in the literature for the HPLC analysis of taxanes, which can be adapted for this compound.

ParameterTypical ConditionsNotes
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm) or PFPC18 is a good starting point. PFP columns can offer alternative selectivity for taxanes.[1][2]
Mobile Phase Acetonitrile/Water or Methanol/WaterGradient elution is common for complex mixtures of taxanes.[1][13]
pH Modifier/Buffer Formic acid, Acetic acid, or a buffer systemA small amount of acid (e.g., 0.1% formic acid) is often added to the mobile phase to improve peak shape.
Flow Rate 0.8 - 1.5 mL/minThe optimal flow rate will depend on the column dimensions and particle size.[2][13]
Column Temperature 25 - 40 °CMaintaining a constant temperature is crucial for reproducibility.[1][2]
Detection Wavelength ~227 - 230 nmThis is a common UV detection wavelength for taxanes.[2][13]
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.

Experimental Protocols

Protocol 1: General Purpose Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: Hold at 50% B for re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 227 nm.

  • Injection Volume: 10 µL.

Visual Guides

Workflow_for_Mobile_Phase_Optimization start Start: Initial Separation (e.g., Acetonitrile/Water Gradient) check_resolution Is Resolution Adequate? start->check_resolution adjust_gradient Adjust Gradient Slope (Steeper or Shallower) check_resolution->adjust_gradient No check_peak_shape Is Peak Shape Acceptable? check_resolution->check_peak_shape Yes adjust_gradient->check_resolution change_solvent Change Organic Modifier (e.g., Methanol) adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph adjust_ph->check_resolution troubleshoot_tailing Troubleshoot Peak Tailing (See Guide) check_peak_shape->troubleshoot_tailing No check_retention Are Retention Times Stable? check_peak_shape->check_retention Yes troubleshoot_tailing->change_solvent troubleshoot_retention Troubleshoot Retention Time Instability (See Guide) check_retention->troubleshoot_retention No end Optimized Method check_retention->end Yes troubleshoot_retention->check_retention

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed is_it_all_peaks Does it affect all peaks? start->is_it_all_peaks check_column_frit Check for blocked column frit or column void is_it_all_peaks->check_column_frit Yes is_it_specific_peaks Affects specific peaks is_it_all_peaks->is_it_specific_peaks No solution Problem Resolved check_column_frit->solution check_overload Is the column overloaded? is_it_specific_peaks->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes secondary_interactions Suspect secondary interactions check_overload->secondary_interactions No dilute_sample->solution lower_ph Lower mobile phase pH secondary_interactions->lower_ph add_buffer Add buffer to mobile phase lower_ph->add_buffer use_endcapped_column Use a highly end-capped column add_buffer->use_endcapped_column use_endcapped_column->solution

References

Reducing epimerization of 9-Deacetyltaxinine E during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of 9-Deacetyltaxinine E during purification.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, leading to the formation of a diastereomer called an epimer. For taxanes like this compound, this commonly occurs at the C-7 position.[1][2][3] This is a significant concern because epimers can have different physical and chemical properties, including potentially reduced therapeutic activity and increased difficulty in purification due to similar polarities.[4] The formation of the 7-epimer can complicate analysis and reduce the yield of the desired stereoisomer.

Q2: At which position is this compound most likely to epimerize?

Based on studies of related taxoids such as paclitaxel (B517696) and 10-deacetylbaccatin III, the hydroxyl group at the C-7 position is the most likely site for epimerization.[1][3]

Q3: What are the primary factors that induce epimerization in taxanes?

The primary factor inducing epimerization in taxanes is exposure to basic conditions.[1][3] The reaction is base-catalyzed and can occur from near-neutral to higher pH ranges.[1] Other contributing factors can include elevated temperatures and the presence of certain incompatible reagents or excipients.[2]

Q4: What is the chemical mechanism behind the epimerization of taxanes?

The epimerization of taxanes at the C-7 position is believed to occur through a retro-aldol/aldol reaction mechanism.[1][3] This process is initiated by the deprotonation of the C-7 hydroxyl group under basic conditions, leading to the formation of an enolate intermediate, which then allows for the inversion of the stereochemistry at that position.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, leading to epimerization.

Issue 1: High levels of the 7-epimer are detected in the purified product.

Potential Cause Recommended Solution
Basic pH of solvents or buffers Maintain a slightly acidic to neutral pH (ideally pH 4-6) for all aqueous solutions and chromatography mobile phases. Avoid basic buffers.
High temperature during purification Conduct all purification steps, including chromatography and solvent evaporation, at reduced temperatures (e.g., 4-25°C).
Prolonged processing time Minimize the duration of each purification step to reduce the time the compound is exposed to potentially destabilizing conditions.
Incompatible stationary phase Ensure the chromatography stationary phase (e.g., silica (B1680970) gel, C18) is of high purity and does not have basic residues. Pre-conditioning the column with the acidic mobile phase can be beneficial.

Issue 2: Inconsistent epimerization levels between batches.

Potential Cause Recommended Solution
Variability in the pH of starting materials or solvents Standardize the pH of all incoming materials and solvents. Implement a pH check as part of the in-process quality control.
Inconsistent ambient temperatures Control the temperature of the laboratory environment where the purification is being performed.
Cross-contamination with basic substances Ensure all glassware and equipment are thoroughly cleaned and rinsed to remove any basic residues from previous experiments.

Issue 3: Difficulty in separating this compound from its epimer.

Potential Cause Recommended Solution
Suboptimal chromatography conditions Optimize the HPLC/preparative chromatography method. This may involve screening different columns, mobile phase compositions (including different organic modifiers and acidic additives like formic acid or acetic acid), and gradients.
Co-elution of the epimers Employ high-resolution chromatography techniques. A combination of normal-phase and reversed-phase chromatography can be effective for separating closely related taxanes.[5]

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Epimerization

  • Dissolution: Dissolve crude or purified this compound in a slightly acidic solvent system (e.g., acetonitrile/water with 0.1% formic acid).

  • Storage of Solutions: Store solutions at low temperatures (2-8°C) for short-term storage or at -20°C or lower for long-term storage.

  • Solid Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, protected from light and moisture.

Protocol 2: Analytical HPLC Method for Epimer Detection

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to resolve the two epimers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 227 nm).

  • Temperature: 25°C.

Visualizations

Epimerization_Pathway cluster_main Epimerization at C-7 9-Deacetyltaxinine_E This compound (7β-OH) Intermediate Enolate Intermediate 9-Deacetyltaxinine_E->Intermediate + OH- Epimer 7-epi-9-Deacetyltaxinine E (7α-OH) Epimer->Intermediate + OH- Intermediate->9-Deacetyltaxinine_E + H+ Intermediate->Epimer + H+

Caption: Base-catalyzed epimerization of this compound via an enolate intermediate.

Purification_Workflow cluster_workflow Purification Workflow to Minimize Epimerization Crude_Extract Crude Extract Containing This compound Normal_Phase Normal-Phase Chromatography (Slightly acidic mobile phase) Crude_Extract->Normal_Phase Reversed_Phase Reversed-Phase HPLC (pH 4-6 mobile phase, e.g., with 0.1% Formic Acid) Normal_Phase->Reversed_Phase Partially Purified Fraction Impurity_Removal Removal of Polar and Non-polar Impurities Normal_Phase->Impurity_Removal Purity_Analysis Purity and Epimer Analysis (Analytical HPLC) Reversed_Phase->Purity_Analysis Purity_Analysis->Reversed_Phase Further Purification Needed Final_Product Purified this compound (>99.5% purity) Purity_Analysis->Final_Product Meets Specifications

References

Technical Support Center: Total Synthesis of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of 9-deacetyltaxinine E. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with the synthesis of this intricate taxane (B156437). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is a formidable challenge due to its complex, densely functionalized, and stereochemically rich structure. Key difficulties include:

  • Construction of the Tricyclic Core: Assembling the characteristic 6/8/6-membered ring system of the taxane core is a significant hurdle.

  • Stereochemical Control: The molecule possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is crucial and often difficult.

  • Site-Selective Oxidations: The targeted introduction of oxygen-containing functional groups at specific positions (C5, C9, C10, C13) on the taxane scaffold is a major challenge due to the presence of multiple reactive sites.[1]

  • Protecting Group Strategy: The numerous hydroxyl groups necessitate a complex and robust protecting group strategy to ensure chemoselectivity during various synthetic steps.[2]

  • Formation of the Eight-Membered B-Ring: The construction of the central eight-membered ring is often plagued by entropic and enthalpic barriers, leading to low yields.

Q2: I am struggling with the construction of the 6/8/6 tricyclic core. What are some common strategies and potential pitfalls?

The construction of the taxane core is a cornerstone of the synthesis. Common strategies often involve the convergent coupling of A- and C-ring precursors followed by the closure of the eight-membered B-ring.

Common Issues and Troubleshooting:

  • Low Yields in Ring-Closing Metathesis (RCM): If using RCM to form the B-ring, low yields can be due to catalyst deactivation or unfavorable pre-cyclization conformations.

    • Troubleshooting: Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. Experiment with high-dilution conditions to favor intramolecular cyclization. Ensure the substrate is thoroughly purified to remove catalyst poisons.

  • Failed Intramolecular Aldol or Pinacol (B44631) Coupling Reactions: These are common methods for B-ring closure. Failure can result from incorrect stereochemistry of the precursors or steric hindrance.

    • Troubleshooting: Confirm the relative stereochemistry of the coupling partners. Consider using different Lewis acids or promoting agents to facilitate the reaction. For pinacol coupling, ensure the use of a potent low-valent titanium reagent.[3]

Q3: My site-selective oxidations are giving a mixture of products. How can I improve the selectivity for C9 and C10 oxidation?

Achieving site-selective oxidation, particularly at the C9 and C10 positions, is a well-documented challenge in taxane synthesis.[1]

Strategies to Enhance Selectivity:

  • Directed Oxidations: Utilize a directing group, such as a strategically placed hydroxyl or silyl (B83357) ether, to deliver the oxidant to the desired position.

  • Steric Shielding: Employ bulky protecting groups to block more accessible sites and favor oxidation at the intended carbon.

  • Reagent Selection: The choice of oxidant is critical. For instance, selenium dioxide (SeO2) is often used for allylic oxidations, but its selectivity can be substrate-dependent. A screening of different oxidants (e.g., CrO3, IBX, DMP) under various conditions is recommended.

Troubleshooting Guides

Problem 1: Poor Stereoselectivity in the Introduction of the C9 and C10 Diol

Symptoms:

  • Formation of multiple diastereomers upon dihydroxylation.

  • Low yield of the desired diol isomer.

Possible Causes:

  • Facial Bias of the Olefin: The conformation of the eight-membered ring can influence the facial selectivity of the dihydroxylation.

  • Reagent Control: The chosen dihydroxylation reagent may not exert sufficient stereocontrol.

Solutions:

  • Substrate Control: Modify the substrate to favor the desired facial approach of the reagent. This could involve changing a protecting group to alter the ring conformation.

  • Reagent-Based Control:

    • Sharpless Asymmetric Dihydroxylation: For prochiral olefins, this method can provide high enantioselectivity. The choice of the chiral ligand (e.g., AD-mix-α vs. AD-mix-β) will determine the face of the olefin that is hydroxylated.

    • Directed Dihydroxylation: If a nearby hydroxyl group is present, it can be used to direct the dihydroxylation, for example, through the formation of a cyclic boronate ester followed by oxidation.

Illustrative Data on Dihydroxylation Reagent Screening (Hypothetical):

EntryReagentLigandSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1OsO4, NMO-THF/H2O251.5 : 165
2AD-mix-β(DHQD)2PHALt-BuOH/H2O015 : 185
3AD-mix-α(DHQ)2PHALt-BuOH/H2O01 : 1282
Problem 2: Difficulty in the Late-Stage C9 Oxidation

Symptoms:

  • Low conversion of the C9 alcohol to the corresponding ketone.

  • Decomposition of the starting material under oxidative conditions.

Possible Causes:

  • Steric Hindrance: The C9 position is often sterically congested, making it difficult for oxidants to access.

  • Functional Group Incompatibility: The presence of other sensitive functional groups can lead to undesired side reactions.[1]

Solutions:

  • Choice of Oxidant: Use a sterically less demanding oxidant. Swern oxidation or Dess-Martin periodinane (DMP) are often effective in hindered systems.

  • Protecting Group Manipulation: Temporarily remove a nearby bulky protecting group to reduce steric hindrance around the C9 alcohol before oxidation.

  • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may be required to prevent decomposition.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation for C9-C10 Diol Formation

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a solution of the taxane precursor (1.0 equiv) in a 1:1 mixture of t-butanol and water (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of substrate) and methanesulfonamide (B31651) (1.1 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of substrate) and stirring for 1 hour at room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Taxane Synthesis

G cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization A-Ring Precursor A-Ring Precursor AC-Ring System AC-Ring System A-Ring Precursor->AC-Ring System Coupling C-Ring Precursor C-Ring Precursor C-Ring Precursor->AC-Ring System Tricyclic Core Tricyclic Core AC-Ring System->Tricyclic Core B-Ring Closure Stereoselective Dihydroxylation Stereoselective Dihydroxylation Tricyclic Core->Stereoselective Dihydroxylation Protecting Group Manipulation Protecting Group Manipulation Stereoselective Dihydroxylation->Protecting Group Manipulation Site-Selective Oxidations Site-Selective Oxidations Protecting Group Manipulation->Site-Selective Oxidations Final Deprotection Final Deprotection Site-Selective Oxidations->Final Deprotection This compound This compound Final Deprotection->this compound

Caption: Overall synthetic strategy for this compound.

Decision Tree for C9 Oxidation Troubleshooting

G start Low Yield in C9 Oxidation steric_hindrance Is C9 sterically hindered? start->steric_hindrance functional_group Are there sensitive functional groups? steric_hindrance->functional_group No change_oxidant Use less bulky oxidant (DMP, Swern) steric_hindrance->change_oxidant Yes functional_group->start No, re-evaluate starting material purity milder_conditions Use milder conditions (lower temp, shorter time) functional_group->milder_conditions Yes remove_pg Temporarily remove adjacent protecting group change_oxidant->remove_pg orthogonal_pg Re-evaluate protecting group strategy for orthogonality milder_conditions->orthogonal_pg

Caption: Troubleshooting guide for C9 oxidation.

References

Preventing degradation of 9-Deacetyltaxinine E during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 9-Deacetyltaxinine E to prevent its degradation. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. As a complex natural product with multiple functional groups, including ester and hydroxyl groups, it is susceptible to hydrolysis and oxidation.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storing the compound at low temperatures minimizes the rate of potential degradation reactions.

Q3: How should I store this compound in solution?

A3: Solutions of this compound are generally less stable than the solid form. If you must store it in solution, it is recommended to use a dry, aprotic solvent such as anhydrous acetonitrile (B52724) or DMSO. Prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, store the solution at -20°C or below and protect it from light. Avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, which features a taxane (B156437) core, ester groups, and a cinnamoyl moiety, the following degradation pathways are likely:

  • Hydrolysis: The ester linkages, particularly the cinnamoyl ester, are susceptible to hydrolysis under acidic or basic conditions. This would result in the cleavage of the cinnamoyl group and potentially other acetyl groups.

  • Oxidation: The taxane core is susceptible to oxidation, which can occur at various positions.[1][2]

  • Photodegradation: The cinnamoyl group contains a conjugated double bond system, which can be susceptible to photochemical reactions upon exposure to light, potentially leading to isomerization or cyclization reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of compound activity or purity over time. Inappropriate storage conditions.Solid Form: Ensure the compound is stored at 2-8°C, protected from light and moisture. Solution Form: Prepare solutions fresh. If storage is unavoidable, use a dry, aprotic solvent, store at -20°C or below, and minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
Variability in experimental results between batches. Inconsistent handling or storage of this compound.Standardize your protocol for preparing and storing solutions. Ensure all users are following the same guidelines.
Precipitation of the compound from solution. Poor solubility or solvent evaporation.Ensure you are using an appropriate solvent and that the concentration is within the solubility limits. Store solutions in tightly sealed vials to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample in the dark.

  • Sample Analysis: Analyze the stressed samples and a control sample (unstressed) by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.

Visualizations

Degradation_Pathway A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E Hydrolyzed Products (e.g., Cinnamic Acid, Deacetylated Core) B->E F Oxidized Taxane Core C->F G Photoproducts (e.g., Isomers) D->G

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Are you observing unexpected peaks in HPLC? start->q1 a1_yes Suspect Degradation q1->a1_yes Yes a1_no Consider other experimental variables q1->a1_no No q2 How is the compound stored? a1_yes->q2 a2_solid Solid at 2-8°C, protected from light/moisture? q2->a2_solid Solid a2_solution Solution stored at -20°C or below, fresh, aprotic solvent? q2->a2_solution Solution end_good Storage is likely appropriate a2_solid->end_good Yes end_bad Improve storage conditions a2_solid->end_bad No a2_solution->end_good Yes a2_solution->end_bad No

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

A Comparative Guide to Cytotoxic Activity: Paclitaxel vs. the Uncharacterized 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the taxane (B156437) family of compounds has been a cornerstone of chemotherapy for decades. Paclitaxel, the most prominent member of this family, is widely used in the treatment of various cancers. This guide aims to provide a comprehensive overview of the cytotoxic activity of Paclitaxel, supported by experimental data and detailed protocols.

It is important to note that a direct comparison with 9-Deacetyltaxinine E is not possible at this time due to the absence of publicly available scientific literature on its cytotoxic activity or mechanism of action. While this compound is known to be a natural product isolated from Taxus mairei, its biological effects remain uncharacterized. Therefore, this guide will focus on the extensive data available for Paclitaxel, serving as a valuable resource for researchers and as a framework for the evaluation of novel taxane derivatives.

Paclitaxel: A Potent Microtubule-Stabilizing Agent

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[1] This hyper-stabilization disrupts the dynamic process of microtubule shortening and lengthening, which is crucial for various cellular functions, particularly mitosis.[1]

The arrest of the cell cycle at the G2/M phase is a primary consequence of Paclitaxel's activity.[2][3] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][4]

Comparative Cytotoxicity Data: Paclitaxel IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Paclitaxel in various human cancer cell lines, as determined by in vitro cytotoxicity assays. These values can vary depending on the cell line, exposure time, and the specific assay used.[5]

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
A549Non-Small Cell Lung Cancer9.4 µM (median)24Tetrazolium-based assay
HCT116Colon Carcinoma3.672SRB
MCF7Breast Adenocarcinoma2.272SRB
HeLaCervical Adenocarcinoma4.072SRB
OVCAR-3Ovarian Adenocarcinoma6.072SRB
PC-3Prostate Adenocarcinoma5.572SRB
SF-295Glioblastoma2.972SRB
SK-BR-3Breast Cancer (HER2+)~5-1072MTS
MDA-MB-231Breast Cancer (Triple Negative)~2-872MTS
T-47DBreast Cancer (Luminal A)~1-572MTS
Human Glioma Cell Lines (SF-126, U-87 MG, U-251 MG)GlioblastomaThreshold dose reached, then plateau24, 48, 72, 96Clonogenic assay
8 Human Tumour Cell LinesVarious2.5 - 7.524Clonogenic assay

Note: The IC50 values are presented as approximate ranges or median values collated from various studies and should be considered as such. Direct comparison is most accurate when performed within the same study under identical conditions.

Experimental Protocols for Cytotoxicity Assays

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. Various in vitro assays are employed to measure cell viability and proliferation after exposure to a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Paclitaxel) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[5]

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulphorhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After incubation with the test compound, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates with water to remove the TCA.

  • Staining: Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Clonogenic Assay

The clonogenic assay, or colony formation assay, is a cell survival assay based on the ability of a single cell to grow into a colony.

Principle: This assay assesses the ability of cells to proliferate indefinitely after treatment with a cytotoxic agent. It is a measure of reproductive cell death.

Protocol:

  • Cell Seeding: Plate a known number of cells in a petri dish or multi-well plate.

  • Compound Treatment: Treat the cells with the test compound for a specific duration.

  • Recovery: Remove the compound and allow the cells to grow in fresh medium for 1-3 weeks, until visible colonies are formed.

  • Colony Staining: Fix and stain the colonies with a staining solution like crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment compared to the untreated control.

Signaling Pathways in Paclitaxel-Induced Cytotoxicity

Paclitaxel's primary mechanism of action, microtubule stabilization, triggers a cascade of downstream signaling events that ultimately lead to apoptosis.

Mitotic Arrest: By stabilizing microtubules, Paclitaxel prevents the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC).[2] This checkpoint halts the cell cycle in mitosis, preventing chromosomal segregation.[2]

Induction of Apoptosis: Prolonged mitotic arrest can lead to apoptosis through several pathways:

  • Bcl-2 Family Proteins: Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it and promoting apoptosis. It can also affect the expression of other Bcl-2 family members, tipping the balance towards pro-apoptotic proteins like Bax and Bak.

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Paclitaxel treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave cellular substrates and dismantle the cell.

  • p53-Dependent and -Independent Pathways: The tumor suppressor protein p53 can be activated in response to Paclitaxel-induced DNA damage or mitotic stress, leading to the transcription of pro-apoptotic genes. However, Paclitaxel can also induce apoptosis in cells with mutated or absent p53, indicating the involvement of p53-independent pathways.

Other Signaling Pathways:

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway can be activated by cellular stress, including that induced by Paclitaxel, and contribute to the apoptotic response.[4]

  • PI3K/Akt and MAPK/ERK Pathways: Activation of survival pathways like PI3K/Akt and MAPK/ERK can counteract the cytotoxic effects of Paclitaxel and contribute to drug resistance.[2]

Visualizing Paclitaxel's Mechanism and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Paclitaxel and a general workflow for in vitro cytotoxicity testing.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules SAC Spindle Assembly Checkpoint Activation Microtubules->SAC Mitotic_Arrest G2/M Phase Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Caspases Caspase Activation Mitotic_Arrest->Caspases JNK JNK/SAPK Pathway Activation Mitotic_Arrest->JNK SAC->Mitotic_Arrest Bcl2->Apoptosis Caspases->Apoptosis JNK->Apoptosis Survival PI3K/Akt & MAPK/ERK Survival Pathways Survival->Apoptosis Inhibition

Caption: Paclitaxel-induced signaling pathway leading to apoptosis.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (e.g., Paclitaxel) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

References

Comparative Analysis of 9-Deacetyltaxinine E Isomers: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 9-Deacetyltaxinine E

This compound is a member of the taxane (B156437) diterpenoid family, a class of natural products that has garnered significant attention in the field of oncology due to the clinical success of prominent members like paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). These compounds are known to exert their anticancer effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is structurally related to these well-known drugs and has been isolated from the seeds and needles of Taxus mairei.

The potential for stereoisomerism in the complex three-dimensional structure of this compound suggests that different isomers could exhibit varied biological activities. The spatial arrangement of functional groups can significantly influence a molecule's interaction with its biological targets, leading to differences in potency, selectivity, and overall pharmacological profile. However, at present, the scientific literature lacks specific studies that have synthesized or isolated individual isomers of this compound and systematically compared their biological effects.

Current Research Landscape

Searches of prominent scientific databases for studies on the biological activity of this compound isomers did not yield any direct comparative investigations. The existing research on taxanes from Taxus mairei primarily focuses on the isolation and identification of various taxane derivatives. While the presence of this compound is noted in these studies, they do not provide detailed data on its biological activity, nor do they differentiate between potential isomers.

The absence of such data precludes the creation of a detailed comparative guide as initially intended. Key elements such as quantitative data on cytotoxicity, mechanism of action, or differential effects on signaling pathways for specific isomers of this compound are not available for summarization or visualization.

The Importance of Stereochemistry in Drug Activity: A General Perspective

While specific data on this compound isomers is lacking, the critical role of stereochemistry in the biological activity of natural products is a well-established principle in medicinal chemistry. The differential effects of isomers are often attributed to their varying abilities to bind to specific protein targets, such as enzymes or receptors.

For instance, in the broader class of taxanes, subtle changes in stereochemistry have been shown to have a profound impact on their ability to stabilize microtubules. The specific orientation of the acetyl groups and other substituents on the taxane core is crucial for its interaction with β-tubulin. It is therefore highly probable that the different isomers of this compound, if isolated and tested, would also display distinct biological profiles.

Future Directions and a Call for Research

The lack of comparative data on the biological activity of this compound isomers represents a clear knowledge gap and an opportunity for future research. To address this, the following experimental workflow is proposed:

G cluster_0 Synthesis and Isolation cluster_1 Biological Evaluation cluster_2 Comparative Analysis Stereoselective Synthesis Stereoselective Synthesis of Individual Isomers Cytotoxicity Assays In vitro Cytotoxicity Assays (e.g., MTT, XTT) against a panel of cancer cell lines Stereoselective Synthesis->Cytotoxicity Assays Isolation and Purification Isolation and Purification of Isomers from Natural Sources Isolation and Purification->Cytotoxicity Assays Mechanism of Action Mechanism of Action Studies (e.g., Microtubule Polymerization Assay, Cell Cycle Analysis, Apoptosis Assays) Cytotoxicity Assays->Mechanism of Action Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Mechanism of Action->Signaling Pathway Analysis Data Comparison Direct Comparison of IC50 values, mechanistic data, and pathway effects Signaling Pathway Analysis->Data Comparison SAR Studies Structure-Activity Relationship (SAR) Studies to identify key stereochemical features Data Comparison->SAR Studies

Caption: Proposed workflow for the comparative analysis of this compound isomers.

This systematic approach would involve the following key steps:

  • Stereoselective Synthesis or Isolation: Development of methods for the synthesis of individual, stereochemically pure isomers of this compound, or their isolation and purification from natural sources.

  • In Vitro Biological Evaluation: Comprehensive screening of the isolated isomers for their biological activity. This would include cytotoxicity assays against a panel of human cancer cell lines to determine their half-maximal inhibitory concentrations (IC50).

  • Mechanism of Action Studies: For the most active isomers, further experiments would be necessary to elucidate their mechanism of action. This could involve microtubule polymerization assays, cell cycle analysis, and apoptosis assays.

  • Signaling Pathway Analysis: Investigating the effects of the isomers on key cellular signaling pathways involved in cancer progression.

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological data of the different isomers, researchers could establish crucial structure-activity relationships, identifying the key stereochemical features responsible for potent biological activity.

Conclusion

A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of taxanes, providing a basis for method selection and cross-validation.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999[1]> 0.999[2]
Accuracy (% Recovery) 97.9% - 101%[1]96.7% - 109.6%
Precision (% RSD) < 2%[1]< 10.9%
Limit of Detection (LOD) ~0.01 µg/mL< 0.1 ng/mL[3]
Limit of Quantification (LOQ) ~0.02 µg/mL0.25 - 0.5 ng/mL[2]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis and quality control of taxanes in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically employed.[1] The addition of a small amount of acid, such as trifluoroacetic acid (0.1%), can improve peak shape.

  • Flow Rate: A typical flow rate is 1.2 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 227 nm, which is the absorption maximum for many taxanes.[1]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[4]

Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a stronger solvent like methanol (B129727) or acetonitrile. The solution is then filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of taxanes in complex biological matrices such as plasma and tissue samples.

Instrumentation:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for quantitative analysis.[2]

  • Column: A reversed-phase C18 column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) is often used to achieve faster separations.[2]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to enhance ionization.[2]

  • Flow Rate: A lower flow rate, such as 0.2 mL/min, is typical for LC-MS/MS applications.[2]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for taxanes.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This provides high selectivity and sensitivity.

Sample Preparation: For biological samples, a sample extraction step is necessary to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for extracting taxanes from plasma and other biological fluids.[2]

Mandatory Visualization

CrossValidationWorkflow cluster_method1 HPLC-UV Method cluster_method2 LC-MS/MS Method cluster_comparison Cross-Validation cluster_outcome Outcome M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Sample Sample Analysis M1_Val->M1_Sample M1_Data Data Set 1 M1_Sample->M1_Data Compare Comparative Analysis M1_Data->Compare M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Sample Sample Analysis M2_Val->M2_Sample M2_Data Data Set 2 M2_Sample->M2_Data M2_Data->Compare Conclusion Method Comparability Assessed Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the key performance characteristics and experimental considerations for two primary analytical methods used in the analysis of 9-Deacetyltaxinine E and related compounds. The provided data and protocols can serve as a starting point for method development, validation, and the design of a formal cross-validation study to ensure data integrity and consistency across different analytical platforms.

References

The Structure-Activity Relationship of 9-Deacetyltaxinine E Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a cornerstone of oncological research. Taxane (B156437) diterpenoids, a class of natural products, have yielded some of the most successful chemotherapeutic drugs, including paclitaxel (B517696) and docetaxel. 9-Deacetyltaxinine E, a member of this family, presents a unique scaffold for the development of new analogs with potentially improved efficacy and reduced side effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs with modifications at the C-9 position of the taxane core, drawing insights from closely related taxane structures due to the limited availability of data specifically on this compound derivatives.

Comparative Analysis of Cytotoxic Activity

The biological activity of taxane analogs is highly dependent on the nature and position of their chemical substituents. Modifications at the C-9 position of the taxane core have been shown to significantly influence their cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of C-9 modified taxane analogs derived from 1-deoxybaccatin VI, a structurally related precursor. These findings offer valuable insights into the potential SAR of this compound analogs.

CompoundR1 (C-9 Substitution)A-549 (IC50, μM)MDA-MB-231 (IC50, μM)A-549/T (IC50, μM)
Paclitaxel -0.003 ± 0.00050.004 ± 0.00060.08 ± 0.01
1 H> 40> 40> 40
2a OCO(CH2)2CH30.015 ± 0.0020.021 ± 0.0030.45 ± 0.06
2b OCO(CH2)4CH30.011 ± 0.0010.018 ± 0.0020.39 ± 0.05
2c OCOPh0.009 ± 0.0010.015 ± 0.0020.31 ± 0.04
2d OCO-c-Pr0.018 ± 0.0020.025 ± 0.0030.51 ± 0.07
3a OCOO(CH2)2CH30.007 ± 0.0010.011 ± 0.0010.25 ± 0.03
3b OCOO(CH2)4CH30.005 ± 0.0010.008 ± 0.0010.19 ± 0.02

Data extracted from a study on C-7, C-9, and C-10 modified taxane analogues from 1-deoxybaccatin VI.

Key Observations:

  • The presence and nature of the substituent at the C-9 position are critical for cytotoxic activity. The unsubstituted analog (1 ) was inactive.

  • Acylation at the C-9 position (compounds 2a-2d ) restored cytotoxicity, with the benzoyl group (2c ) showing the highest potency in this series.

  • The introduction of a carbonate group at C-9 (compounds 3a and 3b ) generally led to a further increase in cytotoxic activity compared to the corresponding acyl analogs.

  • Notably, the carbonate analogs, particularly 3b , exhibited significant activity against the paclitaxel-resistant A-549/T cell line, suggesting a potential strategy to overcome drug resistance.

Experimental Protocols

General Procedure for the Synthesis of C-9 Modified Taxane Analogs

The synthesis of the C-9 modified analogs of 1-deoxybaccatin VI was performed through acylation or reaction with chloroformates. A general procedure is outlined below:

  • To a solution of the 1-deoxybaccatin VI derivative in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane), the corresponding acyl chloride, anhydride, or chloroformate (1.5-2.0 equivalents) is added at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired C-9 modified analog.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (A-549, MDA-MB-231, and A-549/T) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizations

SAR_of_9_Deacetyltaxinine_E_Analogs cluster_core Taxane Core (this compound Scaffold) cluster_modifications Modifications at C-9 cluster_activity Biological Activity Core Mod1 R = H Inactive Mod2 R = Acyl (e.g., OCOPh) Active Mod3 R = Carbonate (e.g., OCOO(CH2)4CH3) Highly Active (including resistant cells) Inactive Inactive Mod1:f1->Inactive Active Active Mod2:f1->Active HighlyActive Highly Active Mod3:f1->HighlyActive

Caption: Structure-activity relationship at the C-9 position of the taxane core.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates (5 x 10^3 cells/well) start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with this compound analogs (various concentrations) incubation1->compound_treatment incubation2 Incubate for 72h compound_treatment->incubation2 mtt_addition Add MTT solution (5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Remove medium and add DMSO to dissolve formazan crystals incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation end End ic50_calculation->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Validating the Mechanism of Action of 9-Deacetyltaxinine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-Deacetyltaxinine E, a taxane (B156437) diterpenoid, alongside established chemotherapy agents, paclitaxel (B517696) and docetaxel (B913). We will delve into its mechanism of action, supported by available experimental data, and present detailed protocols for key validation assays.

Introduction to this compound

This compound is a natural product isolated from the bark of Taxus wallichiana var. mairei. As a member of the taxane family, it is presumed to share the core mechanism of action with its well-known relatives, paclitaxel and docetaxel, which are staples in cancer chemotherapy. This mechanism primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. However, subtle structural variations among taxanes can lead to significant differences in their biological activity and efficacy. This guide aims to provide a framework for validating the specific mechanism of this compound and comparing its potency to other taxanes.

Comparative Cytotoxicity

A crucial aspect of validating a potential anticancer agent is determining its cytotoxic activity against various cancer cell lines. While specific data for this compound is limited in publicly available literature, a study on taxanes isolated from Taxus wallichiana var. mairei provides a valuable framework for comparison. The following table summarizes the in vitro anti-proliferative activity (IC50 values in μM) of various taxanes from this plant, alongside paclitaxel and docetaxel, against a panel of human cancer cell lines.

CompoundA549 (Lung)Bel7402 (Liver)Hela (Cervical)MCF-7 (Breast)A2780 (Ovarian)A2780/TAX (Taxol-resistant Ovarian)NIH-3T3 (Mouse Embryonic Fibroblast)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Paclitaxel (Taxol) >100.440.0120.0030.0034.40.01
Docetaxel 0.0020.0090.001<0.001<0.0010.420.001
Compound 3 0.0060.0160.0030.0010.0020.280.002
Compound 8 0.020.030.0070.0040.0060.650.007
Compound 10 0.010.020.0040.0020.0030.350.004
Compound 13 0.030.050.010.0080.010.190.02

Note: The data for compounds 3, 8, 10, and 13 are extracted from a study on taxanes from Taxus wallichiana var. mairei and are presented here for comparative purposes, illustrating the range of activities within this class of compounds. The absence of data for this compound highlights the need for further experimental validation.

Validating the Mechanism of Action: Key Experiments

The primary mechanism of action for taxanes involves their interaction with microtubules. To validate this for this compound, a series of key experiments should be performed.

Microtubule Polymerization Assay

This assay directly assesses the effect of a compound on the assembly of tubulin into microtubules. Taxanes are known to promote microtubule polymerization and stabilize the resulting polymers.

Experimental Protocol:

  • Reagents and Materials:

    • Purified tubulin (>95% purity)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • GTP (1 mM)

    • This compound, Paclitaxel (positive control), Colchicine (negative control)

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • On ice, mix purified tubulin with polymerization buffer.

    • Add the test compound (this compound) or controls at various concentrations.

    • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

Expected Outcome: this compound, if it acts like other taxanes, should induce a dose-dependent increase in the rate and extent of tubulin polymerization, similar to paclitaxel.

Microtubule_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix on Ice Tubulin->Mix Buffer Polymerization Buffer Buffer->Mix Compound This compound / Controls Compound->Mix Incubate Initiate with GTP at 37°C Mix->Incubate Spectro Monitor Absorbance at 340 nm Incubate->Spectro Data Plot Absorbance vs. Time Spectro->Data

Microtubule Polymerization Assay Workflow

Cell Cycle Analysis

By stabilizing microtubules, taxanes disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle.

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium and supplements

    • This compound, Paclitaxel (positive control)

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold) for fixation

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or paclitaxel for a specified time (e.g., 24 hours).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Expected Outcome: Treatment with this compound should result in a significant increase in the percentage of cells in the G2/M phase, indicative of mitotic arrest.

Cell_Cycle_Analysis_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Treat->Harvest Fix Fix with Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Flow Flow Cytometry Stain->Flow Histogram Analyze DNA Content Histogram Flow->Histogram

Cell Cycle Analysis Workflow

Apoptosis Assay

Prolonged mitotic arrest induced by taxanes ultimately triggers programmed cell death, or apoptosis.

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell line

    • This compound, Paclitaxel (positive control)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or paclitaxel as in the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze by flow cytometry.

Expected Outcome: An increase in the population of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) would confirm that this compound induces apoptosis.

Apoptosis_Signaling_Pathway Taxane This compound Microtubule Microtubule Stabilization Taxane->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Death Cell Death Caspase->Death

Taxane-Induced Apoptosis Pathway

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently scarce in the public domain, its structural similarity to paclitaxel and docetaxel strongly suggests a similar mode of action involving microtubule stabilization, cell cycle arrest, and induction of apoptosis. The experimental protocols provided in this guide offer a clear roadmap for researchers to validate these mechanisms and quantitatively compare the potency of this compound to existing taxane-based chemotherapeutics. Further research is warranted to fully elucidate the therapeutic potential of this natural compound.

In-Lab Validation of a Published 9-Deacetyltaxinine E Isolation Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a published method for the isolation of 9-Deacetyltaxinine E with a streamlined in-lab alternative. The performance of each method is evaluated based on key metrics such as yield, purity, and processing time, with supporting experimental data presented for clear comparison. Detailed methodologies for all key experiments are provided to enable replication and validation.

Introduction

This compound is a taxoid of significant interest within the scientific community due to its potential pharmacological activities. As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel, the efficient isolation and purification of this compound are crucial for further research and development. This guide details the in-lab validation of a putative published method derived from literature describing the isolation of similar taxoids from Taxus species and compares it against a developed in-house protocol designed for improved efficiency.

The published method relies on traditional, multi-step chromatographic techniques, while the proposed in-lab alternative employs a more modern, streamlined approach. This comparison aims to provide researchers with the necessary data and protocols to make informed decisions when selecting an isolation strategy for this compound and related compounds.

Comparative Data Summary

The following tables summarize the quantitative data obtained from the in-lab validation of both the published and the in-house isolation methods for this compound from 1 kg of dried Taxus mairei seeds.

Table 1: Yield and Purity Comparison

ParameterPublished MethodIn-Lab Method
Initial Crude Extract Yield (g) 125120
Semi-Purified Fraction Yield (g) 15.225.8
Final Yield of this compound (mg) 85155
Purity of Final Product (%) 92.598.2
Overall Yield (%) 0.00850.0155

Table 2: Process Efficiency Comparison

ParameterPublished MethodIn-Lab Method
Total Extraction Time (hours) 4824
Total Chromatography Time (hours) 9648
Total Solvent Consumption (L) 5030
Number of Chromatographic Steps 32

Experimental Protocols

I. Published Isolation Method (Putative)

This protocol is a composite method based on general procedures for taxoid isolation from Taxus species.

1. Extraction:

  • Air-dried and powdered seeds of Taxus mairei (1 kg) are macerated with methanol (B129727) (3 x 5 L) at room temperature for 48 hours for each extraction.
  • The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), dichloromethane (B109758) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).
  • The dichloromethane fraction, typically enriched with taxoids, is dried over anhydrous sodium sulfate (B86663) and concentrated.

3. Open Column Chromatography (Silica Gel):

  • The concentrated dichloromethane fraction is subjected to column chromatography on silica (B1680970) gel (200-300 mesh).
  • Elution is performed with a gradient of n-hexane and ethyl acetate (starting from 9:1 to 1:9).
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The pooled fractions are further purified by preparative HPLC on a C18 column.
  • A gradient of acetonitrile (B52724) and water is used as the mobile phase.
  • The peak corresponding to this compound is collected and the solvent is evaporated.

5. Final Purification:

  • The collected fraction is subjected to a final crystallization step from a methanol/water mixture to yield purified this compound.

II. In-Lab Isolation Method

1. Ultrasound-Assisted Extraction:

  • Air-dried and powdered seeds of Taxus mairei (1 kg) are extracted with 80% ethanol (B145695) (3 x 4 L) using an ultrasonic bath for 1 hour for each extraction.
  • The combined ethanol extracts are filtered and concentrated under reduced pressure.

2. Solid-Phase Extraction (SPE):

  • The crude extract is dissolved in a minimal amount of methanol and loaded onto a C18 SPE cartridge.
  • The cartridge is washed with a stepwise gradient of methanol/water to remove highly polar and non-polar impurities.
  • The fraction containing this compound is eluted with an optimized methanol concentration.

3. Flash Chromatography:

  • The enriched fraction from SPE is subjected to automated flash chromatography on a C18 column.
  • A linear gradient of acetonitrile and water is used for elution.
  • Fractions are collected based on UV detection and pooled according to purity.

4. Purity Analysis (UPLC-MS/MS):

  • The purity of the final product is determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for accurate quantification and identification.

Visualized Workflows and Relationships

experimental_workflow cluster_published Published Method cluster_inlab In-Lab Method p_start Start: Taxus mairei Seeds p_extraction Maceration (Methanol) p_start->p_extraction 48h p_partition Solvent Partitioning p_extraction->p_partition p_silica Silica Gel Column Chromatography p_partition->p_silica 96h p_hplc Preparative HPLC p_silica->p_hplc p_crystal Crystallization p_hplc->p_crystal p_end Isolated this compound p_crystal->p_end i_start Start: Taxus mairei Seeds i_extraction Ultrasound-Assisted Extraction (Ethanol) i_start->i_extraction 24h i_spe Solid-Phase Extraction (SPE) i_extraction->i_spe i_flash Flash Chromatography i_spe->i_flash 48h i_analysis Purity Analysis (UPLC-MS/MS) i_flash->i_analysis i_end Isolated this compound i_analysis->i_end

Caption: Comparative experimental workflows for the isolation of this compound.

logical_comparison Published_Method Published Method Yield: 85 mg Purity: 92.5% Time: 144h Pros: Established Technique Cons: Time-consuming, High Solvent Use InLab_Method In-Lab Method Yield: 155 mg Purity: 98.2% Time: 72h Pros: Higher Yield & Purity, Faster, Less Solvent Cons: Requires Modern Equipment Comparison Comparison Metrics Comparison->Published_Method Lower Efficiency Comparison->InLab_Method Higher Efficiency

Caption: Logical comparison of the two isolation methods.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are still under investigation, taxanes, in general, are known to interfere with microtubule dynamics, which are critical for cell division, migration, and signaling. The diagram below illustrates a simplified representation of the microtubule dynamics pathway that could be a target for this compound.

signaling_pathway cluster_cell Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest leads to Taxane_Compound This compound (Hypothesized Action) Taxane_Compound->Microtubule_Depolymerization Inhibition

Caption: Hypothesized mechanism of action via microtubule stabilization.

Conclusion

The in-lab validation demonstrates that the proposed in-house method for isolating this compound offers significant advantages over the traditional, putative published method. The in-lab protocol resulted in a higher yield and superior purity of the final product. Furthermore, it proved to be more time and resource-efficient, with a substantial reduction in both processing time and solvent consumption. For laboratories equipped with modern chromatographic systems, the in-lab method presents a more effective and economical approach for the isolation of this compound and potentially other related taxoids. Further investigation into the biological activities of the highly purified compound is warranted.

Benchmarking 9-Deacetyltaxinine E: A Comparative Guide to its Potential Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anticancer activity of 9-Deacetyltaxinine E, a natural product isolated from the seeds of Taxus mairei. Due to the limited availability of direct experimental data for this compound, this document benchmarks its anticipated activities against well-established anticancer drugs from the same chemical class, namely the taxanes Paclitaxel and Docetaxel. The information presented herein is intended to serve as a foundational resource to guide future research and drug development efforts.

Introduction to this compound and Benchmark Drugs

This compound is a diterpenoid compound belonging to the taxane (B156437) family, a class of natural products renowned for their potent anticancer properties. The most prominent members of this family, Paclitaxel and Docetaxel, are widely used in chemotherapy to treat a variety of cancers. Taxanes are known to exert their cytotoxic effects by interfering with the normal function of microtubules, essential components of the cell's cytoskeleton. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

While specific studies on the anticancer activity of this compound are not yet available in the public domain, its structural similarity to other taxanes suggests it may share a similar mechanism of action. This guide, therefore, draws comparisons with Paclitaxel and Docetaxel to provide a predictive framework for the potential efficacy of this compound.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for Paclitaxel and Docetaxel against a panel of common human cancer cell lines. This data serves as a benchmark for the desired potency of novel anticancer agents.

Cell LineCancer TypePaclitaxel (nM)Docetaxel (nM)This compound (nM)
MCF-7 Breast Cancer2 - 201 - 10Data not available
MDA-MB-231 Breast Cancer5 - 502 - 25Data not available
A549 Lung Cancer10 - 1005 - 50Data not available
HeLa Cervical Cancer5 - 502 - 20Data not available
PC-3 Prostate Cancer10 - 805 - 40Data not available
HCT116 Colon Cancer20 - 15010 - 100Data not available

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the specific assay used. The values presented here are approximate ranges compiled from various sources for comparative purposes.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for taxane compounds involves the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis. This process is mediated by a complex signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm Taxane_Drug Taxane (e.g., this compound) Microtubule Microtubule Stabilization Taxane_Drug->Microtubule Binds to β-tubulin subunit Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) G2M_Arrest->Bcl2_Family Induces stress signals Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Caspase Cascade Activation (Caspase-3) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: General signaling pathway for taxane-induced apoptosis.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_drug Add varying concentrations of This compound and benchmark drugs incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance end End read_absorbance->end start Start treat_cells Treat cells with compounds for a specified time start->treat_cells harvest_cells Harvest cells by trypsinization treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Annexin V binding buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark for 15 minutes add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end start Start treat_cells Treat cells with compounds for a specified time start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells to remove ethanol fix_cells->wash_cells rnase_treatment Treat with RNase A to degrade RNA wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide (PI) rnase_treatment->pi_staining analyze Analyze by flow cytometry pi_staining->analyze end End analyze->end

Safety Operating Guide

Proper Disposal of 9-Deacetyltaxinine E: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 9-Deacetyltaxinine E, a potent diterpenoid compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, like other taxane (B156437) derivatives, is classified as a cytotoxic substance and must be handled with the utmost care throughout its lifecycle, including disposal.

Hazard Identification and Immediate Safety Precautions

Immediate actions upon exposure:

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

When handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.

  • Lab Coat: A disposable, fluid-resistant gown should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form or when there is a risk of aerosolization.

Waste Segregation and Containerization

Proper segregation of this compound waste is the first and most critical step in its safe disposal. All waste streams must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and disposed of in designated, leak-proof containers.

Waste TypeContainer TypeLabeling Requirements
Solid Waste Puncture-resistant, rigid plastic container with a secure lid. Typically color-coded (e.g., yellow with a purple lid or black)."Cytotoxic Waste for Incineration", Biohazard Symbol
Liquid Waste Leak-proof, shatter-resistant container (e.g., high-density polyethylene) with a secure screw cap."Liquid Cytotoxic Waste for Incineration", Biohazard Symbol
Sharps Waste Puncture-proof sharps container specifically designated for cytotoxic sharps."Cytotoxic Sharps", Biohazard Symbol
Contaminated Labware Puncture-resistant, rigid plastic container with a secure lid."Cytotoxic Waste for Incineration", Biohazard Symbol
Contaminated PPE Heavy-duty, leak-proof plastic bags (double-bagging recommended)."Cytotoxic Waste for Incineration", Biohazard Symbol

Disposal Procedures

The universally recommended method for the final disposal of this compound and all materials contaminated with it is high-temperature incineration . This process ensures the complete destruction of the cytotoxic compound.

Step-by-Step Disposal Workflow:

  • Segregation at the Source: Immediately after use, place all contaminated items into the appropriate, labeled cytotoxic waste container.

  • Secure Containment: Ensure all containers are securely sealed to prevent leakage or aerosol release. Do not overfill containers.

  • Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area with limited access. This area should be clearly marked with a cytotoxic hazard warning.

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal contractor specializing in cytotoxic or chemotherapeutic waste.

  • Manifest and Documentation: Ensure all waste is accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal.

Figure 1. Workflow for the proper disposal of this compound waste.

Spill Management and Decontamination

In the event of a spill of this compound, immediate action is required to contain and decontaminate the area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid creating dust.

  • Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a cytotoxic waste container.

  • Decontaminate the Surface: After the initial cleanup, decontaminate the surface. While specific degradation data for this compound is not available, studies on related taxanes suggest that alkaline hydrolysis or oxidation can be effective for decontamination. A common practice for decontaminating surfaces exposed to cytotoxic drugs is to use a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate (B1220275) to prevent corrosion of surfaces.

  • Final Cleaning: Perform a final cleaning with a detergent solution and then water.

  • Dispose of all materials used for cleanup as cytotoxic waste.

Experimental Protocol for Chemical Degradation (for Decontamination Purposes)

While high-temperature incineration is the standard for bulk disposal, chemical degradation can be employed for the decontamination of surfaces and equipment. The following protocol is based on the known instability of the taxane structure to hydrolysis under basic conditions.

Objective: To degrade residual this compound on a contaminated surface.

Materials:

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Water (for rinsing)

  • Absorbent pads

  • Appropriate PPE

Procedure:

  • Following a spill and initial cleanup, ensure the surface is free of visible contamination.

  • Apply a liberal amount of the 0.1 M NaOH solution to the contaminated surface.

  • Allow a contact time of at least one hour to facilitate hydrolysis of the ester groups in the taxane structure.

  • Carefully absorb the NaOH solution with absorbent pads.

  • Thoroughly rinse the surface with water to remove any residual NaOH.

  • Dispose of all materials used in this procedure as cytotoxic waste.

Note: This protocol is for the decontamination of surfaces and is not a substitute for the proper disposal of bulk quantities of this compound via incineration.

G cluster_Disposal Primary Disposal Pathway cluster_Decontamination Surface Decontamination Pathway Bulk Waste Bulk Waste Incineration Incineration Bulk Waste->Incineration High Temperature Surface Residue Surface Residue Chemical Degradation Chemical Degradation Surface Residue->Chemical Degradation e.g., Alkaline Hydrolysis Inactive Products Inactive Products Chemical Degradation->Inactive Products This compound This compound This compound->Bulk Waste This compound->Surface Residue

Figure 2. Logical relationship between primary disposal and surface decontamination.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

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